1,8-Dichloro-9H-fluoren-9-one
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
18458-03-2 |
|---|---|
Molecular Formula |
C13H6Cl2O |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
1,8-dichlorofluoren-9-one |
InChI |
InChI=1S/C13H6Cl2O/c14-9-5-1-3-7-8-4-2-6-10(15)12(8)13(16)11(7)9/h1-6H |
InChI Key |
TZGAQHDQUSHGHX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C2C=CC=C3Cl |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C2C=CC=C3Cl |
Synonyms |
1,8-Dichloro-9H-fluoren-9-one |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1,8-Dichloro-9H-fluoren-9-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,8-Dichloro-9H-fluoren-9-one, a halogenated derivative of the fluorenone core. Fluorenone and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical and biological properties. This document outlines a potential synthetic pathway and details the analytical techniques crucial for the structural elucidation and purity assessment of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 18458-03-2 |
| Molecular Formula | C₁₃H₆Cl₂O |
| Molecular Weight | 249.09 g/mol |
Synthesis Pathway
The logical precursor for the synthesis of this compound would be 2-(2,6-dichlorophenyl)benzoic acid. The synthesis could proceed via the following conceptual steps:
Figure 1: Proposed synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the proposed synthesis and characterization of this compound. These should be adapted and optimized based on laboratory-specific conditions and safety protocols.
Synthesis of 2-(2,6-dichlorophenyl)benzoic acid (Suzuki Coupling)
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1 equivalent), 2,6-dichlorophenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a suitable base (e.g., K₂CO₃, 3 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio).
-
Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with HCl (1 M) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired 2-(2,6-dichlorophenyl)benzoic acid.
Synthesis of this compound (Intramolecular Cyclization)
-
Reaction Setup: Place the synthesized 2-(2,6-dichlorophenyl)benzoic acid into a round-bottom flask.
-
Cyclizing Agent: Add a suitable cyclizing agent, such as concentrated sulfuric acid or polyphosphoric acid (PPA), in excess.
-
Reaction Execution: Heat the mixture with stirring at an elevated temperature (e.g., 100-150 °C) for several hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Characterization
The structural confirmation and purity assessment of the synthesized this compound would be performed using a combination of spectroscopic techniques.
Spectroscopic Data
The following table summarizes the expected and hypothetical characterization data for this compound based on the analysis of the parent 9-fluorenone and related halogenated derivatives.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region (approx. 7.0-8.0 ppm). The specific splitting patterns would depend on the coupling constants between adjacent protons. |
| ¹³C NMR | Aromatic carbons would resonate in the range of 120-145 ppm. The carbonyl carbon (C=O) would appear significantly downfield (approx. 190-195 ppm). Carbons attached to chlorine atoms would show characteristic shifts. |
| IR Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be expected around 1710-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (248 g/mol for C₁₃H₆³⁵Cl₂). Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) would be observed, with a characteristic M⁺:(M+2)⁺:(M+4)⁺ ratio of approximately 9:6:1. |
Experimental Workflow for Characterization
The following diagram illustrates the logical workflow for the characterization of the synthesized compound.
Figure 2: Workflow for characterization of this compound.
This technical guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for specific reaction conditions and to perform all experimental work with appropriate safety precautions. The development of efficient synthetic routes and a thorough characterization of such halogenated fluorenones will continue to be a valuable endeavor for the advancement of medicinal chemistry and materials science.
An In-depth Technical Guide on the Physicochemical Properties of 1,8-Dichloro-9H-fluoren-9-one
This technical guide provides a comprehensive overview of the physicochemical properties of 1,8-Dichloro-9H-fluoren-9-one, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific isomer, this document also includes comparative data from its parent compound, 9H-fluoren-9-one, and other chlorinated analogs to provide a broader context.
Core Physicochemical Properties
This compound is a halogenated derivative of 9H-fluoren-9-one. While specific experimental data for the 1,8-dichloro isomer is scarce in publicly accessible literature, its fundamental properties can be inferred from its chemical structure and comparison with related compounds.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 18458-03-2 | [1][2] |
| Molecular Formula | C₁₃H₆Cl₂O | [1][2] |
| Molecular Weight | 249.09 g/mol | [1][2] |
For comparative purposes, the well-characterized properties of the parent compound, 9H-fluoren-9-one, are presented below.
Table 2: Physicochemical Properties of 9H-fluoren-9-one
| Property | Value | Source |
| Melting Point | 80-83 °C | [3] |
| Boiling Point | 342 °C | [3] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, and benzene. | [4][5] |
| LogP | 3.25 (at 25°C and pH 7.7) | [3] |
| Vapor Pressure | 0.005-0.2 Pa (at 20-50°C) | [3] |
| Appearance | Yellow crystalline powder or flakes | [3] |
Synthesis and Characterization Workflow
References
spectroscopic data (NMR, IR, Mass Spec) of 1,8-Dichloro-9H-fluoren-9-one
A comprehensive search for detailed spectroscopic data (NMR, IR, and Mass Spectrometry) and associated experimental protocols for 1,8-dichloro-9H-fluoren-9-one has yielded limited specific information for this particular isomer. While general information regarding the synthesis of halogenated fluorenones is available, specific, published experimental datasets for the 1,8-dichloro substituted variant are not readily found in the public domain.
Researchers, scientists, and drug development professionals seeking to work with this compound will find a notable absence of the detailed characterization data typically required for such endeavors. This scarcity of information presents a significant challenge for those needing to confirm the identity, purity, and structure of this compound.
The molecular formula for this compound is C₁₃H₆Cl₂O, and its CAS number is 18458-03-2. While this provides a basic identification, it does not substitute for the rich, structural information provided by spectroscopic analysis.
For comparison, extensive spectroscopic data is available for the parent compound, 9H-fluoren-9-one, and for other isomers such as 2,7-dichloro-9H-fluoren-9-one. This data can offer some predictive insights into the expected spectral features of the 1,8-dichloro isomer, but it cannot replace empirical data.
General Synthetic Approach:
The synthesis of halogenated 9-fluorenones typically involves the oxidation of the corresponding halogenated 9H-fluorene. One common method is air oxidation in the presence of a strong base like potassium hydroxide in a suitable solvent such as tetrahydrofuran (THF).
Below is a generalized workflow for the synthesis and characterization of a substituted fluorenone, which would be applicable to the 1,8-dichloro isomer should the starting materials be available.
solubility profile of 1,8-Dichloro-9H-fluoren-9-one in various solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility profile of 1,8-Dichloro-9H-fluoren-9-one. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide leverages data from the parent compound, 9H-fluoren-9-one, to predict its solubility characteristics. Furthermore, a detailed, standardized experimental protocol for determining the solubility of solid organic compounds is provided to enable researchers to generate precise data. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development involving halogenated fluorenones.
Introduction
This compound is a halogenated derivative of 9H-fluoren-9-one. Fluorenone and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique chemical structures and potential biological activities. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. Understanding the solubility profile of this compound in various solvents is therefore essential for its potential application in drug development.
This document aims to provide a foundational understanding of the expected solubility of this compound and a practical framework for its experimental determination.
Predicted Solubility Profile of this compound
As of the date of this publication, no specific quantitative solubility data for this compound has been reported in the scientific literature. However, the solubility of the parent compound, 9H-fluoren-9-one, can be used to infer the likely solubility characteristics of its dichlorinated analog.
The parent compound, 9H-fluoren-9-one, is a crystalline solid that is generally insoluble in water and soluble in many organic solvents.[1][2] The introduction of two chlorine atoms to the fluorenone core, as in this compound, is expected to increase the molecule's polarity and molecular weight. This structural modification will likely lead to a decrease in solubility in non-polar solvents and potentially a slight increase in solubility in polar aprotic solvents. However, the overall insolubility in water is expected to be maintained.
Table 1: Qualitative Solubility of 9H-fluoren-9-one in Various Solvents
| Solvent Class | Solvent | Solubility | Reference(s) |
| Polar Protic | Water | Insoluble | [3][4] |
| Ethanol | Soluble | [3][4][5] | |
| Methanol | Slightly Soluble | [3] | |
| Polar Aprotic | Acetone | Soluble | [4][6] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3] | |
| Non-Polar Aromatic | Benzene | Soluble | [4][6] |
| Toluene | Very Soluble | [6] | |
| Non-Polar Halogenated | Carbon Tetrachloride | Sparingly Soluble | [6] |
| Ethers | Diethyl Ether | Soluble | [4][5] |
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The gravimetric method is a robust and widely used technique for determining the solubility of a solid in a liquid.[7][8]
Principle
The gravimetric method involves preparing a saturated solution of the solute in a specific solvent at a controlled temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.
Materials and Apparatus
-
This compound (solute)
-
Selected solvents of high purity
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes
-
Drying oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.
-
Immediately filter the collected solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microparticles.
-
-
Evaporation and Weighing:
-
Record the exact mass of the evaporation dish containing the filtrate.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).
-
Continue drying until a constant weight is achieved, which is confirmed by repeated weighing until the difference between consecutive measurements is negligible.
-
Record the final mass of the evaporation dish with the dried solute.
-
Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility (g/L) = [(Mass of dish + solute) - (Mass of empty dish)] / Volume of filtrate (L)
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound is not currently available, this technical guide provides a reasoned prediction of its solubility based on the known properties of its parent compound, 9H-fluoren-9-one. The inclusion of a detailed, generic experimental protocol for the gravimetric determination of solubility offers a practical tool for researchers to generate the necessary data for their specific applications. The generation of accurate solubility data is a crucial step in the advancement of research and development involving this and similar halogenated fluorenone compounds.
References
- 1. Fluorene - Wikipedia [en.wikipedia.org]
- 2. Fluorenone - Wikipedia [en.wikipedia.org]
- 3. 9-Fluorenone CAS#: 486-25-9 [m.chemicalbook.com]
- 4. Fluorenone - Sciencemadness Wiki [sciencemadness.org]
- 5. 9-Fluorenone | 486-25-9 [chemicalbook.com]
- 6. 9H-fluoren-9-one [chemister.ru]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
The Allure of the Fluorenone Core: A Technical Guide to its Electronic and Photophysical Properties for Researchers and Drug Development Professionals
An in-depth exploration of the versatile fluorenone scaffold, detailing its tunable electronic and photophysical characteristics, experimental evaluation, and its burgeoning role in biomedical research and drug discovery.
The fluorenone core, a tricyclic aromatic ketone, has emerged as a privileged scaffold in medicinal chemistry and materials science due to its unique electronic structure and amenability to chemical modification. The inherent electron-deficient nature of the carbonyl group coupled with the extended π-conjugation of the fluorene system provides a platform for developing molecules with tailored photophysical properties. This technical guide delves into the electronic and photophysical characteristics of substituted fluorenones, offering a comprehensive resource for researchers leveraging this versatile molecule in drug development and advanced cellular imaging.
Understanding the Photophysical Landscape of Substituted Fluorenones
The electronic and photophysical properties of fluorenone derivatives are exquisitely sensitive to the nature and position of substituents on the aromatic core. By strategically introducing electron-donating or electron-withdrawing groups, researchers can fine-tune the absorption and emission wavelengths, fluorescence quantum yields, and lifetimes of these compounds. This tunability is central to their application as fluorescent probes, photosensitizers, and components of organic electronic devices.
A comprehensive investigation into a series of substituted fluorenones reveals the profound impact of substitution patterns on their photophysical behavior. Generally, the introduction of electron-donating groups, such as amino or methoxy moieties, leads to a red-shift in both the absorption and emission spectra due to an intramolecular charge transfer (ICT) from the donor to the electron-accepting fluorenone core. Conversely, electron-withdrawing groups can modulate the energy levels of the frontier molecular orbitals, influencing the photophysical outcomes.
The position of the substituent is also critical. For instance, studies on methoxy-substituted fluorenones have shown that substituents at the meta positions to the carbonyl group can significantly influence the non-radiative decay pathways, thereby affecting the fluorescence quantum yield and lifetime, while para substitution has a less pronounced effect on these parameters.[1] Donor-acceptor-donor (D-A-D) type fluorenone derivatives have been specifically designed to enhance two-photon absorption properties, which is highly desirable for deep-tissue imaging.[2]
Quantitative Photophysical Data
To facilitate comparative analysis, the following tables summarize key photophysical data for a selection of substituted fluorenones from the literature.
Table 1: Photophysical Properties of Methoxy-Substituted Fluorenones in Acetonitrile [1][3]
| Compound | Substituent Position(s) | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |
| Fluorenone | - | 378 | 530 | 0.027 |
| 2-Methoxyfluorenone | 2 | 432 | 560 | <0.01 |
| 3-Methoxyfluorenone | 3 | 380 | 535 | 0.025 |
| 4-Methoxyfluorenone | 4 | 432 | 560 | <0.01 |
| 2,7-Dimethoxyfluorenone | 2,7 | 450 | 580 | <0.01 |
| 3,6-Dimethoxyfluorenone | 3,6 | 382 | 538 | 0.026 |
Table 2: Photophysical Properties of Donor-Acceptor Substituted Fluorenones
| Compound | Donor/Acceptor Substituents | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |
| 2-Amino-7-nitrofluorene | 2-Amino, 7-Nitro | Various | Varies with solvent polarity | Varies with solvent polarity | - | [4] |
| TK-Lyso | Diphenylamine derivatives | - | - | - | High | [5] |
| TK-Mito1 | Diphenylamine derivatives | - | - | - | High | [5] |
| TK-Mito2 | Diphenylamine derivatives | - | - | - | High | [5] |
Experimental Protocols for Photophysical Characterization
Accurate and reproducible characterization of the photophysical properties of substituted fluorenones is paramount. The following sections provide detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorption (λabs) and the molar extinction coefficient (ε) of a fluorenone derivative.
Materials:
-
Vernier Fluorescence/UV-VIS Spectrophotometer or equivalent[6]
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., acetonitrile, cyclohexane, ethanol)
-
Fluorenone derivative of interest
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of the fluorenone derivative of a known concentration (e.g., 1 mM) in the chosen solvent. Perform serial dilutions to obtain a series of solutions with concentrations that result in absorbance values between 0.1 and 1.0.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 200-800 nm).
-
Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λabs). Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) from the absorbance at λabs, the concentration of the solution (c), and the path length of the cuvette (l).
Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield (ΦF) of a fluorenone derivative.
Materials:
-
Spectrofluorometer with an excitation and emission monochromator
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent
-
Fluorenone derivative of interest
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)
Procedure:
-
Excitation Spectrum:
-
Prepare a dilute solution of the fluorenone derivative (absorbance < 0.1 at the excitation wavelength).
-
Set the emission monochromator to the wavelength of maximum emission (if known, otherwise an estimate can be used) and scan the excitation monochromator over a range of wavelengths.
-
The resulting spectrum will show the efficiency of different excitation wavelengths in producing fluorescence. The peak of this spectrum is the optimal excitation wavelength.
-
-
Emission Spectrum:
-
Excite the sample at its optimal excitation wavelength.
-
Scan the emission monochromator to record the fluorescence emission spectrum. The peak of this spectrum is the wavelength of maximum emission (λem).
-
-
Fluorescence Quantum Yield Determination (Relative Method):
-
Prepare a solution of the fluorenone derivative and a solution of the fluorescence standard, both in the same solvent if possible, with absorbances below 0.1 at the excitation wavelength.
-
Measure the absorbance of both the sample and the standard at the chosen excitation wavelength.
-
Record the fluorescence emission spectra of both the sample and the standard, ensuring the excitation wavelength and all instrument settings are identical.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample (ΦF,sample) using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
Where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Time-Resolved Fluorescence Spectroscopy
Objective: To measure the fluorescence lifetime (τ) of a fluorenone derivative.
Instrumentation: A time-correlated single-photon counting (TCSPC) system is typically used for these measurements.[3]
General Principle: The sample is excited with a short pulse of light, and the time delay between the excitation pulse and the detection of the emitted photons is measured. By collecting the arrival times of many photons, a histogram is built up that represents the decay of the fluorescence intensity over time. This decay is then fitted to an exponential function to determine the fluorescence lifetime.
Visualizing the Application of Substituted Fluorenones
The tailored photophysical properties of fluorenone derivatives make them powerful tools in biomedical research. Their application often involves a series of steps or interactions that can be visualized as workflows or signaling pathways.
Fluorenone-based probes are often designed to target specific organelles, such as lysosomes or mitochondria, by incorporating appropriate targeting moieties into their structure.[5] The workflow above illustrates the typical steps involved in using such a probe for cellular imaging.
In the context of drug development and disease diagnostics, fluorenone probes can be designed to respond to the activity of specific enzymes.[7] The diagram above illustrates the principle of an activatable probe. The probe is initially in a low-fluorescence state. Upon interaction with the target enzyme, a specific chemical bond is cleaved, releasing the fluorescent fluorenone moiety and leading to a detectable increase in fluorescence. This "turn-on" mechanism provides high sensitivity and specificity for detecting enzyme activity in complex biological samples.
Conclusion and Future Directions
Substituted fluorenones represent a remarkably versatile class of molecules with readily tunable electronic and photophysical properties. Their utility in biomedical research, particularly as fluorescent probes for cellular imaging and diagnostics, is well-established and continues to expand. The ability to rationally design fluorenone derivatives with specific absorption and emission profiles, high quantum yields, and targeted localization opens up exciting avenues for the development of next-generation tools for understanding complex biological processes and for the early detection and treatment of diseases. Future research will likely focus on the development of fluorenone-based probes with even greater sensitivity, specificity, and multiplexing capabilities, further solidifying the importance of this remarkable chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Donor-Acceptor-Donor Fluorene Derivatives for Two-Photon Fluorescence Lysosomal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Activated molecular probes for enzyme recognition and detection - PMC [pmc.ncbi.nlm.nih.gov]
Electrochemical Behavior of 1,8-Dichloro-9H-fluoren-9-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorenone and its derivatives are a significant class of organic compounds, recognized for their unique photophysical and electrochemical properties. These properties make them valuable in various applications, including the development of organic light-emitting diodes (OLEDs), solar cells, and as photosensitizers. Furthermore, certain fluorenone derivatives have been investigated for their potential as anticancer and antimicrobial agents. The introduction of halogen substituents, such as chlorine, onto the fluorenone core is expected to significantly modulate its electronic properties and, consequently, its electrochemical behavior. This technical guide provides an in-depth overview of the anticipated electrochemical characteristics of 1,8-Dichloro-9H-fluoren-9-one and its derivatives, outlines detailed experimental protocols for their study, and presents a generalized mechanism for their electrochemical reduction.
Due to a lack of publicly available experimental data specifically for this compound, this guide draws upon the established electrochemical behavior of related fluorenone compounds to provide a predictive framework.
Predicted Electrochemical Behavior
The electrochemical behavior of this compound is expected to be dominated by the reduction of the carbonyl group at the 9-position. The presence of two electron-withdrawing chlorine atoms at the 1 and 8 positions is anticipated to have a notable impact on the reduction potential. Compared to the parent 9-fluorenone, the chloro substituents will likely make the reduction of the carbonyl group occur at a less negative potential (i.e., easier to reduce). This is due to the inductive effect of the chlorine atoms, which withdraws electron density from the aromatic system and the carbonyl group, thus stabilizing the resulting radical anion.
The reduction is expected to proceed via a two-step mechanism in aprotic solvents, similar to other fluorenone derivatives. The first step involves a reversible one-electron transfer to form a stable radical anion. The second step, occurring at a more negative potential, would involve a further one-electron transfer to form the dianion. The stability of these reduced species will be influenced by the solvent and the supporting electrolyte used in the experiment.
Comparative Electrochemical Data of Fluorenone Derivatives
To provide context for the expected electrochemical behavior of this compound, the following table summarizes the electrochemical data for related fluorenone derivatives. It is important to note the absence of specific data for the 1,8-dichloro derivative in the reviewed literature.
| Compound | First Reduction Potential (E1/2 vs. ref) | Second Reduction Potential (E1/2 vs. ref) | Solvent/Electrolyte | Reference Electrode |
| 9-Fluorenone | -1.26 V | -1.85 V | DMF / 0.1 M TEAP | Ag/AgCl |
| 2,7-Dinitrofluorenone | -0.58 V | -0.83 V | DMF / 0.1 M TEAP | Ag/AgCl |
| 2,4,7-Trinitrofluorenone | -0.42 V | -0.65 V | DMF / 0.1 M TEAP | Ag/AgCl |
| This compound | Data not available | Data not available |
DMF: Dimethylformamide, TEAP: Tetraethylammonium perchlorate
Experimental Protocols
The primary technique for investigating the electrochemical behavior of this compound derivatives is cyclic voltammetry (CV).
Cyclic Voltammetry of this compound in Aprotic Solvent
1. Objective: To determine the reduction potentials and reversibility of the electron transfer processes of this compound.
2. Materials and Reagents:
-
This compound
-
Anhydrous aprotic solvent (e.g., Acetonitrile, Dichloromethane, or Dimethylformamide)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP))
-
Ferrocene (for internal calibration)
-
High-purity Argon or Nitrogen gas
3. Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode setup
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or mesh
-
Electrochemical cell
4. Procedure:
- Solution Preparation:
- Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous aprotic solvent.
- Prepare a 1-5 mM stock solution of this compound in the electrolyte solution.
- Electrode Preparation:
- Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the aprotic solvent. Dry the electrode thoroughly.
- Electrochemical Cell Setup:
- Add the sample solution to the electrochemical cell.
- Assemble the three-electrode system, ensuring the electrodes are immersed in the solution.
- Deoxygenation:
- Purge the solution with high-purity argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
- Cyclic Voltammetry Measurement:
- Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) towards negative potentials (e.g., -2.0 V) and back to the initial potential.
- Perform the scan at a typical scan rate of 100 mV/s.
- Record the resulting voltammogram (current vs. potential).
- Vary the scan rate (e.g., 25, 50, 200, 500 mV/s) to investigate the nature of the electrochemical processes.
- Internal Calibration:
- After recording the voltammograms of the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is a well-defined internal standard.
- Data Analysis:
- Determine the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).
- Calculate the half-wave potential (E1/2) as (Epc + Epa)/2 for reversible processes.
- Analyze the peak separation (ΔEp = |Epa - Epc|) to assess the reversibility of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59 mV at 298 K.
- Plot the peak current (ip) against the square root of the scan rate (ν1/2). A linear relationship indicates a diffusion-controlled process.
Visualizations
Caption: A typical experimental workflow for the cyclic voltammetry analysis of fluorenone derivatives.
Caption: Generalized electrochemical reduction pathway for this compound in an aprotic medium.
An In-depth Technical Guide to the Synthesis of 1,8-Dichloro-9H-fluoren-9-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 1,8-dichloro-9H-fluoren-9-one, a molecule of interest in medicinal chemistry and materials science. This document details the primary synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.
Introduction
This compound is a halogenated derivative of fluorenone. The fluorenone core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antiviral and anticancer properties. The specific substitution pattern of this compound may impart unique pharmacological and material properties, making its efficient synthesis a topic of significant interest. This guide focuses on the most plausible and documented synthetic approach, which involves a two-step process: the formation of a biphenyl carboxylic acid intermediate followed by an intramolecular cyclization.
Primary Synthetic Pathway: A Two-Step Approach
The most viable reported synthesis of this compound proceeds through two key chemical transformations:
-
Ullmann Condensation: Synthesis of the intermediate, 2-carboxy-2',5'-dichlorobiphenyl.
-
Intramolecular Cyclization: Ring closure of the biphenyl intermediate to form the target fluorenone.
Caption: Synthetic pathway for this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the synthesis of this compound.
Step 1: Synthesis of 2-Carboxy-2',5'-dichlorobiphenyl via Ullmann Condensation
The Ullmann condensation is a classic method for the formation of biaryl compounds, typically involving the copper-catalyzed coupling of aryl halides. In this step, 2-chlorobenzoic acid is coupled with 1,4-dichlorobenzene to form the key biphenyl intermediate.
Reaction Scheme:
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 2-chlorobenzoic acid (1 equivalent), 1,4-dichlorobenzene (2-3 equivalents), and freshly activated copper powder (2-3 equivalents).
-
Reaction Setup: Add a high-boiling point solvent such as nitrobenzene or dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to a high temperature, typically in the range of 180-220 °C, under a nitrogen atmosphere. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Filter the mixture to remove the copper catalyst. The solvent can be removed by vacuum distillation. The resulting crude product is then subjected to an acidic work-up to protonate the carboxylic acid. The product can be purified by recrystallization or column chromatography.
Quantitative Data Summary:
Since a specific literature procedure with quantitative data for this exact reaction is not available, the following table is a template for recording experimental data during the synthesis.
| Parameter | Value/Range | Notes |
| Reactants | ||
| 2-Chlorobenzoic Acid (mol) | 1.0 | Limiting reagent |
| 1,4-Dichlorobenzene (mol) | 2.0 - 3.0 | Used in excess to favor the cross-coupling reaction. |
| Copper Catalyst (mol) | 2.0 - 3.0 | Activated copper powder is recommended for higher reactivity. |
| Solvent | Nitrobenzene or DMF | High-boiling point, polar aprotic solvents are typically used. |
| Reaction Conditions | ||
| Temperature (°C) | 180 - 220 | High temperatures are characteristic of classic Ullmann condensations. |
| Reaction Time (h) | 12 - 24 | To be determined by monitoring the reaction progress via TLC. |
| Yield | ||
| Theoretical Yield (g) | Calculated based on moles | |
| Actual Yield (g) | To be determined | |
| Percent Yield (%) | To be determined | Yields for Ullmann condensations can vary and may require optimization. |
Step 2: Intramolecular Cyclization to this compound
The second step involves the intramolecular cyclization of 2-carboxy-2',5'-dichlorobiphenyl to form the tricyclic fluorenone system. This reaction is typically acid-catalyzed, proceeding via an electrophilic aromatic substitution mechanism.
Reaction Scheme:
Experimental Protocol:
A specific, detailed protocol for the cyclization of 2-carboxy-2',5'-dichlorobiphenyl is not widely published. The following is a general procedure based on analogous intramolecular Friedel-Crafts acylations of biphenyl carboxylic acids:
-
Reagent Preparation: In a round-bottom flask, dissolve 2-carboxy-2',5'-dichlorobiphenyl (1 equivalent) in a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).
-
Reaction Execution: Heat the reaction mixture, typically to a temperature between 80-120 °C. The reaction should be monitored by TLC to determine completion.
-
Work-up and Purification: Upon completion, carefully pour the reaction mixture onto crushed ice. The precipitated solid is then collected by vacuum filtration and washed with water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Quantitative Data Summary:
Similar to the first step, this table serves as a template for recording experimental data.
| Parameter | Value/Range | Notes |
| Reactant | ||
| 2-Carboxy-2',5'-dichlorobiphenyl (mol) | 1.0 | |
| Reagents | ||
| Cyclizing Agent | Conc. H₂SO₄ or PPA | Strong acids are required to facilitate the intramolecular acylation. |
| Reaction Conditions | ||
| Temperature (°C) | 80 - 120 | The optimal temperature will depend on the chosen cyclizing agent. |
| Reaction Time (h) | 2 - 8 | To be determined by TLC monitoring. |
| Yield | ||
| Theoretical Yield (g) | Calculated based on moles | |
| Actual Yield (g) | To be determined | |
| Percent Yield (%) | To be determined |
Conclusion
The synthesis of this compound is achievable through a two-step process involving an Ullmann condensation followed by an intramolecular cyclization. While specific, optimized protocols for this exact molecule are not extensively documented in publicly available literature, the general methodologies for these transformations provide a solid foundation for its synthesis. The experimental conditions outlined in this guide serve as a starting point for researchers to develop a robust and efficient synthesis of this promising compound. Further optimization of reaction parameters, including catalyst choice, solvent, temperature, and reaction time, will be crucial for achieving high yields and purity.
Methodological & Application
Synthetic Routes for 1,8-Dichloro-9H-fluoren-9-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1,8-dichloro-9H-fluoren-9-one and its derivatives. The fluorenone core is a significant scaffold in medicinal chemistry and materials science, and the introduction of chlorine atoms at the 1 and 8 positions can significantly modulate the molecule's biological activity and physicochemical properties. The synthetic routes described herein focus on building the fluorenone skeleton through the formation of a key biphenyl intermediate followed by cyclization.
Introduction
This compound is a halogenated aromatic ketone. The strategic placement of chlorine atoms at the 1 and 8 positions influences the electronic and steric properties of the fluorenone system, making it an attractive building block for the development of novel therapeutic agents and functional materials. The synthetic strategies outlined below provide a framework for accessing this and related derivatives.
Synthetic Strategies
Two primary retrosynthetic approaches are considered for the synthesis of this compound:
-
Pschorr Cyclization Route: This approach involves the synthesis of a 2'-amino-2,6-dichlorobiphenyl-x-carboxylic acid intermediate. Diazotization of the amino group followed by an intramolecular radical cyclization (Pschorr reaction) yields the target fluorenone.
-
Intramolecular Friedel-Crafts Acylation Route: This strategy relies on the synthesis of a 2,2'-disubstituted biphenyl derivative, where one ring is functionalized with a carboxylic acid or its derivative, and the other ring contains the two chlorine atoms. An intramolecular Friedel-Crafts acylation reaction then forms the central five-membered ring of the fluorenone core.
This document will focus on the Pschorr Cyclization Route, as it offers a reliable method for controlling the substitution pattern.
Pschorr Cyclization Route: A Step-by-Step Approach
The overall synthetic pathway involves two main stages: the synthesis of a key biphenyl intermediate via a Suzuki-Miyaura or Ullmann coupling, followed by the Pschorr cyclization to form the fluorenone ring.
Stage 1: Synthesis of the Biphenyl Intermediate
The critical intermediate for this synthesis is a 2-amino-2',6'-dichlorobiphenyl derivative. This can be synthesized using cross-coupling reactions such as the Suzuki-Miyaura coupling or the Ullmann condensation.
Method A: Suzuki-Miyaura Coupling
This method involves the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide.
-
Reaction Scheme:
-
2-Bromoaniline is coupled with (2,6-dichlorophenyl)boronic acid.
-
Alternatively, 2-aminophenylboronic acid can be coupled with 1,3-dichloro-2-iodobenzene.
-
Method B: Ullmann Condensation
The Ullmann reaction is a copper-catalyzed coupling of two aryl halides. This can be adapted for the synthesis of unsymmetrical biphenyls.
-
Reaction Scheme:
-
Coupling of 2-bromoaniline with 1,3-dichloro-2-iodobenzene in the presence of a copper catalyst.
-
The Suzuki-Miyaura coupling is often preferred due to its milder reaction conditions and higher functional group tolerance.
Stage 2: Pschorr Cyclization
Once the 2-amino-2',6'-dichlorobiphenyl intermediate is obtained, the fluorenone core is constructed via Pschorr cyclization. This involves the diazotization of the primary amine followed by an intramolecular radical cyclization.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-2',6'-dichlorobiphenyl via Suzuki-Miyaura Coupling
This protocol describes the synthesis of the key biphenyl intermediate.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromoaniline | 172.02 | 1.72 g | 10.0 |
| (2,6-Dichlorophenyl)boronic acid | 190.82 | 2.29 g | 12.0 |
| Palladium(II) acetate | 224.50 | 0.045 g | 0.2 |
| SPhos | 410.48 | 0.164 g | 0.4 |
| Potassium carbonate | 138.21 | 4.15 g | 30.0 |
| Toluene | - | 50 mL | - |
| Water | - | 10 mL | - |
Procedure:
-
To a dried Schlenk flask, add 2-bromoaniline, (2,6-dichlorophenyl)boronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-2',6'-dichlorobiphenyl.
Protocol 2: Synthesis of this compound via Pschorr Cyclization
This protocol details the conversion of the biphenyl intermediate to the final product. A carboxylic acid group needs to be introduced ortho to the amino group before cyclization. This can be achieved through various methods, such as ortho-lithiation followed by carboxylation. For the purpose of this protocol, we will assume the starting material is 2'-amino-2,6-dichlorobiphenyl-2-carboxylic acid.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2'-Amino-2,6-dichlorobiphenyl-2-carboxylic acid | 282.11 | 2.82 g | 10.0 |
| Sodium nitrite | 69.00 | 0.76 g | 11.0 |
| Hydrochloric acid (conc.) | 36.46 | 5 mL | - |
| Copper(I) oxide | 143.09 | 0.14 g | 1.0 |
| Water | - | 20 mL | - |
| Acetic acid | - | 20 mL | - |
Procedure:
-
Suspend 2'-amino-2,6-dichlorobiphenyl-2-carboxylic acid in a mixture of water and hydrochloric acid in a round-bottom flask.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a suspension of copper(I) oxide in water.
-
Slowly add the cold diazonium salt solution to the copper(I) oxide suspension with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C until nitrogen evolution ceases.
-
Cool the mixture and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Visualizing the Synthetic Pathway
The following diagrams illustrate the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields (Illustrative)
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Suzuki Coupling | Pd(OAc)₂, SPhos, K₂CO₃ | Toluene/H₂O | 100 | 12-16 | 70-85 |
| 2 | Carboxylation | n-BuLi, CO₂ | THF | -78 to RT | 2 | 60-75 |
| 3 | Pschorr Cyclization | NaNO₂, HCl, Cu₂O | H₂O/AcOH | 0 to 70 | 4-6 | 50-65 |
Note: Yields are illustrative and may vary depending on the specific reaction conditions and scale.
Conclusion
The synthetic route described provides a robust method for the preparation of this compound. The key steps involve a Suzuki-Miyaura coupling to construct the biphenyl backbone, followed by a Pschorr cyclization to form the fluorenone core. This modular approach allows for the synthesis of various derivatives by modifying the starting materials. The provided protocols offer a detailed guide for researchers in the fields of medicinal chemistry and materials science to access this important class of compounds. Further optimization of reaction conditions may be necessary to achieve higher yields and purity for specific applications.
The Versatile Building Block: Applications of 1,8-Dichloro-9H-fluoren-9-one in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dichloro-9H-fluoren-9-one is a halogenated derivative of the fluorenone scaffold, a class of compounds that has garnered significant attention in the field of organic electronics. The inherent electronic properties of the fluorenone core, characterized by its electron-deficient nature, make it a valuable building block for the synthesis of a wide array of functional organic materials. The presence of chlorine atoms at the 1 and 8 positions offers reactive sites for further molecular engineering through common cross-coupling reactions, allowing for the fine-tuning of electronic and physical properties. This application note provides a comprehensive overview of the current and potential applications of this compound in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), complete with detailed protocols and data.
While direct applications of this compound are still an emerging area of research, the broader family of fluorenone derivatives has been extensively studied. These studies provide a strong basis for the potential applications of the 1,8-dichloro isomer. Fluorenone's conjugated structure makes it an attractive building block for synthesizing materials used in organic electronics.[1] Derivatives are often employed as host materials in Phosphorescent Organic Light-Emitting Diodes (PHOLEDs), where they contribute to efficient energy transfer and device performance.[1] Furthermore, fluorene-based compounds, including those derived from 9-fluorenone, are being explored for use in organic spintronics.[1]
Applications in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials with high triplet energy and good charge-transporting properties are essential for achieving high efficiency and long operational lifetimes, particularly in PHOLEDs. The electron-deficient fluorenone core can be functionalized with hole-transporting or electron-transporting moieties to create bipolar host materials or efficient electron-transporting materials (ETMs).
As a Precursor for Bipolar Host Materials
The chlorine atoms on this compound serve as handles for introducing both donor and acceptor units into the molecule. For instance, a Suzuki or Buchwald-Hartwig amination reaction can be employed to attach hole-transporting units like carbazole or triphenylamine. The electron-deficient fluorenone core, combined with electron-donating side groups, can lead to materials with balanced charge injection and transport, which is crucial for confining the recombination zone within the emissive layer of an OLED.
Workflow for Synthesis of a Bipolar Host Material
Applications in Organic Photovoltaics (OPVs)
The development of non-fullerene acceptors (NFAs) has been a major focus in the OPV field to overcome the limitations of fullerene derivatives. The electron-accepting nature of the fluorenone core makes this compound an attractive starting material for the synthesis of novel NFAs. By extending the conjugation and modifying the electronic properties through substitution at the 1 and 8 positions, the absorption spectrum and energy levels (HOMO/LUMO) can be tailored to match those of common donor polymers.
As a Core for Non-Fullerene Acceptors
Derivatives of 9-fluorenone have been utilized as core electron-withdrawing blocks in combination with other strong electron-accepting end-capping groups to create efficient NFAs.[2][3] For instance, Suzuki coupling reactions can be used to attach thiophene or other aromatic linkers, which can then be further functionalized. The resulting A-D-A (Acceptor-Donor-Acceptor) or A-π-A (Acceptor-π bridge-Acceptor) type molecules can exhibit broad absorption and suitable energy levels for efficient charge separation at the donor-acceptor interface.
Experimental Workflow for NFA-based OPV Fabrication
Applications in Organic Field-Effect Transistors (OFETs)
Fluorenone-based small molecules have been synthesized and characterized as organic semiconductors for OFETs.[4] These materials can exhibit either p-channel (hole-transporting) or n-channel (electron-transporting) characteristics depending on the nature of the substituents. The introduction of electron-withdrawing chlorine atoms in this compound suggests that its derivatives could be tailored to be effective n-channel semiconductors.
As a Building Block for n-Channel Semiconductors
By attaching electron-withdrawing groups or extending the π-conjugation through the 1 and 8 positions, the LUMO level of the resulting molecule can be lowered, facilitating electron injection and transport. The rigid and planar structure of the fluorenone core is beneficial for achieving ordered molecular packing in the solid state, which is essential for high charge carrier mobility.
Quantitative Data
While specific performance data for devices directly incorporating derivatives of this compound is not yet widely available in the literature, the following table summarizes typical performance parameters for related fluorenone-based materials in various organic electronic devices to provide a benchmark.
| Application | Material Type | Key Performance Metric | Value |
| OLED | Bipolar Host | External Quantum Efficiency (EQE) | > 20% |
| Electron Transporter | Electron Mobility (μe) | 10⁻⁴ - 10⁻³ cm²/Vs | |
| OPV | Non-Fullerene Acceptor | Power Conversion Efficiency (PCE) | 10 - 15% |
| OFET | p-channel | Hole Mobility (μh) | up to 0.02 cm²/Vs[4] |
| n-channel | Electron Mobility (μe) | ~0.0055 cm²/Vs[5] |
Experimental Protocols
Protocol 1: Synthesis of a 1,8-Diaryl-9H-fluoren-9-one Derivative via Suzuki Coupling
This protocol describes a general procedure for the functionalization of this compound with aryl groups, a key step in synthesizing materials for the applications mentioned above.
Materials:
-
This compound
-
Arylboronic acid or ester (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 4 equivalents)
-
Toluene and water (degassed)
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid/ester (2.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (4 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene and a 2M aqueous solution of K₂CO₃.
-
Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,8-diaryl-9H-fluoren-9-one derivative.
Protocol 2: Fabrication of a Bulk-Heterojunction Organic Solar Cell
This protocol outlines the fabrication of a simple OPV device using a fluorenone-based NFA.
Materials:
-
ITO-coated glass substrates
-
PEDOT:PSS aqueous dispersion
-
Donor polymer (e.g., P3HT, PTB7-Th)
-
Fluorenone-based NFA
-
Chlorobenzene or other suitable organic solvent
-
Low work function metal for cathode (e.g., Ca, Al)
Procedure:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat with UV-ozone for 15 minutes.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal at 140 °C for 10 minutes in air.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Prepare a blend solution of the donor polymer and the fluorenone-based NFA in chlorobenzene (e.g., 1:1 weight ratio, total concentration 20 mg/mL).
-
Spin-coat the active layer blend onto the PEDOT:PSS layer.
-
Anneal the active layer at an optimized temperature (e.g., 80-120 °C) for 10 minutes.
-
Thermally evaporate the cathode (e.g., 20 nm Ca followed by 100 nm Al) through a shadow mask under high vacuum (<10⁻⁶ Torr).
-
Encapsulate the device for stability testing.
Conclusion
This compound represents a promising, yet underexplored, platform for the development of high-performance organic electronic materials. Its straightforward functionalization at the 1 and 8 positions via established cross-coupling chemistries allows for the systematic tuning of its electronic and physical properties. Based on the extensive research on other fluorenone derivatives, it is anticipated that materials derived from this compound will find significant applications as host materials in OLEDs, non-fullerene acceptors in OPVs, and n-channel semiconductors in OFETs. Further research into the synthesis and characterization of materials based on this specific building block is warranted to fully unlock its potential in the field of organic electronics.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Non-fullerene acceptors with high crystallinity and photoluminescence quantum yield enable >20% efficiency organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,8-Dichloro-9H-fluoren-9-one as a Precursor for Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyfluorenes are a significant class of conjugated polymers known for their exceptional optoelectronic properties, including high photoluminescence quantum efficiency and excellent thermal and chemical stability.[1] These characteristics make them highly suitable for applications in organic light-emitting diodes (OLEDs), polymer solar cells, and field-effect transistors. The properties of polyfluorenes can be finely tuned by modifying the chemical structure of the fluorene monomer. While 2,7-disubstituted fluorenes are the most commonly used precursors, the exploration of other substitution patterns, such as 1,8-disubstitution, opens up possibilities for creating polymers with novel spatial arrangements and electronic properties.
This document provides detailed application notes and proposed experimental protocols for the use of 1,8-dichloro-9H-fluoren-9-one as a monomer for the synthesis of novel polyfluorenones. The presence of the ketone group at the 9-position is expected to impart a higher electron affinity to the resulting polymer, making it a potential n-type material for organic electronics. The chlorine atoms at the 1 and 8 positions serve as reactive sites for cross-coupling polymerization reactions.
It is important to note that the use of this compound as a polymer precursor is a novel concept, and as of the date of this document, there is no direct literature precedent for its polymerization. The protocols provided herein are therefore proposed methodologies based on established synthetic routes for analogous 2,7-dihalofluorene monomers. Researchers should consider these as starting points for investigation and optimization. A key challenge to anticipate is the potential for steric hindrance from the substituents at the 1 and 8 positions, which may influence the degree of polymerization and the final properties of the polymer.
Proposed Polymerization Methodologies
Two primary and well-established methods for the synthesis of polyarylenes are the Suzuki-Miyaura coupling and the Yamamoto coupling. Both are proposed here for the polymerization of this compound.
Suzuki-Miyaura Cross-Coupling Polymerization (Proposed Protocol)
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds and is widely used in polymer synthesis. This proposed protocol outlines the synthesis of a co-polymer of this compound with a diboronic acid or ester comonomer.
Reaction Scheme:
Experimental Protocol:
Materials:
-
This compound (Monomer A)
-
Aryl-diboronic acid or bis(pinacolato)diboron derivative (e.g., 1,4-phenylenediboronic acid) (Monomer B)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2])
-
Base (e.g., Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3), or Tetraethylammonium hydroxide)
-
Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system
-
Anhydrous solvents (e.g., Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Degassing equipment (e.g., Schlenk line with nitrogen or argon gas)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Monomer Preparation: Ensure both this compound and the diboronic acid/ester comonomer are pure and dry.
-
Reaction Setup: In a Schlenk flask, combine equimolar amounts of this compound and the comonomer.
-
Catalyst and Base Addition: Add the palladium catalyst (typically 1-5 mol% relative to the monomer) and the base (typically 2-4 equivalents per mole of monomer). If using a phase-transfer catalyst, it should be added at this stage.
-
Solvent Addition and Degassing: Add the anhydrous solvent to the flask. Degas the reaction mixture thoroughly by bubbling with an inert gas (N2 or Ar) for 30-60 minutes or by several freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to reflux under an inert atmosphere. The reaction time can vary from 24 to 72 hours. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) if possible.
-
Workup: After cooling to room temperature, pour the reaction mixture into a precipitating solvent like methanol or acetone.
-
Purification: Collect the precipitated polymer by filtration. Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or toluene to extract the polymer) to remove catalyst residues and oligomers.
-
Drying: Dry the purified polymer under vacuum at an elevated temperature.
Proposed Suzuki-Miyaura Polymerization Workflow
Caption: Proposed workflow for Suzuki-Miyaura polymerization.
Yamamoto Coupling Polymerization (Proposed Protocol)
Yamamoto coupling is a nickel-catalyzed polymerization method suitable for the homopolymerization of dihaloaromatic compounds. This protocol is proposed for the synthesis of a homopolymer of this compound.
Reaction Scheme:
Experimental Protocol:
Materials:
-
This compound (Monomer)
-
Nickel catalyst (e.g., Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)2])
-
Ligand (e.g., 2,2'-Bipyridine (bpy) or 1,5-Cyclooctadiene (COD))
-
Anhydrous solvents (e.g., Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Degassing equipment (e.g., Schlenk line with nitrogen or argon gas)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, prepare the active nickel(0) catalyst by mixing Ni(COD)2 and the ligand in an anhydrous solvent.
-
Reaction Setup: In a separate Schlenk flask, dissolve the this compound monomer in the anhydrous solvent.
-
Degassing: Thoroughly degas the monomer solution.
-
Reaction Initiation: Transfer the prepared catalyst solution to the monomer solution via cannula under an inert atmosphere.
-
Reaction: Heat the mixture, typically between 60-100 °C. The polymerization is often rapid but can be run for 12-48 hours to ensure completion.
-
Workup: Cool the reaction to room temperature and quench by adding a mixture of methanol and hydrochloric acid.
-
Purification: Filter the crude polymer and wash it with methanol, acetone, and then subject it to Soxhlet extraction as described in the Suzuki protocol.
-
Drying: Dry the purified polymer under vacuum.
Proposed Yamamoto Coupling Polymerization Workflow
Caption: Proposed workflow for Yamamoto coupling polymerization.
Data Presentation
As there is no experimental data for polymers derived from this compound, the following tables provide representative data for polyfluorenones and related polymers synthesized from other fluorene precursors to serve as a benchmark for expected properties.
Table 1: Proposed Reaction Parameters for Polymerization of this compound
| Parameter | Suzuki-Miyaura Coupling (Proposed) | Yamamoto Coupling (Proposed) |
| Monomers | This compound, Aryl-diboronic acid/ester | This compound |
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Ni(COD)2 |
| Ligand | PPh3 or dppf (part of catalyst complex) | 2,2'-Bipyridine or COD |
| Base | K2CO3, Cs2CO3, or TEAOH | Not required |
| Solvent | Toluene, THF, or DMF | Toluene, THF, or DMF |
| Temperature | 80 - 120 °C | 60 - 100 °C |
| Reaction Time | 24 - 72 hours | 12 - 48 hours |
Table 2: Representative Properties of Polyfluorene Derivatives
| Property | Poly(9,9-dioctylfluorene) (PFO) | Poly(9,9-dioctylfluorene-co-benzothiadiazole) (F8BT) |
| Molecular Weight (Mn) | 20 - 150 kDa | 15 - 100 kDa |
| Polydispersity Index (PDI) | 1.5 - 3.0 | 2.0 - 4.0 |
| Glass Transition Temp. (Tg) | ~80 °C | > 150 °C |
| Decomposition Temp. (Td) | > 400 °C | > 400 °C |
| Absorption Max (λmax, film) | ~380-390 nm | ~460 nm |
| Emission Max (λem, film) | ~420-440 nm (blue) | ~535 nm (green-yellow) |
| HOMO Level | -5.8 eV | -5.9 eV |
| LUMO Level | -2.1 to -2.4 eV | -3.3 to -3.6 eV |
| Electron Affinity | ~2.1-2.4 eV | ~3.3-3.6 eV |
Conclusion and Future Directions
The use of this compound as a monomer presents an exciting opportunity for the synthesis of novel polyfluorenones with potentially unique properties. The proposed protocols for Suzuki-Miyaura and Yamamoto coupling provide a solid foundation for initiating research in this area. Key aspects for future investigation will include the optimization of catalyst systems and reaction conditions to overcome potential steric hindrance and achieve high molecular weight polymers. The characterization of the resulting polymers will be crucial to understand how the 1,8-linkage and the fluorenone moiety influence their optical, electronic, and thermal properties. The successful synthesis and characterization of these new materials could lead to advancements in the field of organic electronics and provide new building blocks for the design of functional polymers.
References
Application Notes and Protocols: 1,8-Dichloro-9H-fluoren-9-one in the Synthesis of Bioactive Molecules
A-P-N-20251101-01
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data and detailed protocols for the synthesis of bioactive molecules specifically from 1,8-dichloro-9H-fluoren-9-one are limited in the reviewed literature. The following application notes and protocols are based on studies of the closely related and more extensively researched 2,7-dichloro-9H-fluorene and other fluorenone derivatives. These examples are provided to illustrate potential synthetic routes and biological activities that could be explored with the 1,8-dichloro isomer. Researchers should consider these as a starting point for the development of novel compounds.
Introduction
The fluorene scaffold is a key structural motif in many biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer and antimicrobial properties.[1][2][3][4][5] The introduction of halogen substituents, such as chlorine, on the fluorene ring can significantly modulate the electronic properties and biological activity of the resulting molecules.[2][6] This document outlines the potential applications of this compound as a starting material for the synthesis of novel bioactive molecules, drawing parallels from the established chemistry of other dichloro-fluorene isomers.
Synthetic Pathways and Bioactive Derivatives
Based on the literature for 2,7-dichloro-9H-fluorene, a primary synthetic route to diverse bioactive molecules involves the initial conversion of the dichloro-fluorene to a more reactive intermediate. A common strategy is the introduction of a side chain that can be further functionalized. For instance, Friedel-Crafts acylation can be employed to introduce an acetyl group, which can then be halogenated to provide a reactive α-haloketone. This intermediate serves as a versatile precursor for the synthesis of various heterocyclic compounds.
A notable example is the synthesis of thiazolidinone and azetidinone derivatives from 2,7-dichloro-9H-fluorene, which have shown promising anticancer and antimicrobial activities.[4][7] These heterocyclic rings are known pharmacophores that can enhance the biological profile of the parent molecule.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of bioactive molecules derived from a dichloro-fluorenone starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive fluorenes. Part III: 2,7-dichloro-9 H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 1,8-Dichloro-9H-fluoren-9-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and representative experimental protocols for the chemical functionalization of 1,8-Dichloro-9H-fluoren-9-one. Fluorenone derivatives are a critical scaffold in medicinal chemistry and materials science. The 1,8-disubstituted pattern offers a unique structural motif, and its derivatization can lead to novel compounds with tailored electronic and biological properties. The protocols outlined below are based on well-established synthetic methodologies for aryl halides and provide a starting point for the development of specific synthetic routes.
Core Concepts in the Functionalization of this compound
The functionalization of the this compound core primarily relies on the reactivity of the aryl chloride bonds. The presence of the electron-withdrawing ketone group can influence the reactivity of these positions. The key strategies for forming new carbon-carbon and carbon-heteroatom bonds at these positions are palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution (SNAr).
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is catalyzed by a palladium complex and requires a base. For this compound, a double Suzuki-Miyaura coupling can be employed to introduce two new aryl or vinyl substituents.
Representative Experimental Protocol: Synthesis of 1,8-Diphenyl-9H-fluoren-9-one
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K3PO4)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (2.5 mmol), and potassium phosphate tribasic (3.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a mixture of toluene (15 mL) and water (1.5 mL) to the reaction flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 1,8-diphenyl-9H-fluoren-9-one.
-
Characterize the final product by NMR and mass spectrometry.
Quantitative Data (Hypothetical)
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2 | K3PO4 | Toluene/H2O | 100 | 24 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2 | K3PO4 | Toluene/H2O | 100 | 24 | 82 |
| 3 | 4-Trifluoromethylphenylboronic acid | 2 | K3PO4 | Toluene/H2O | 100 | 24 | 78 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary and require experimental optimization.
Experimental Workflow
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[1][2] This method can be applied to this compound to introduce primary or secondary amine functionalities.
Representative Experimental Protocol: Synthesis of 1,8-Di(anilinyl)-9H-fluoren-9-one
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 (0.015 mmol), Xantphos (0.03 mmol), and sodium tert-butoxide (2.4 mmol).
-
Add this compound (1.0 mmol) and a magnetic stir bar.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (10 mL) followed by aniline (2.2 mmol).
-
Seal the tube and heat the reaction mixture at 110 °C for 18 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (15 mL).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 1,8-di(anilinyl)-9H-fluoren-9-one.
-
Characterize the product using NMR and mass spectrometry.
Quantitative Data (Hypothetical)
| Entry | Amine | Catalyst Loading (mol% Pd) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 1.5 | Xantphos | NaOt-Bu | Toluene | 110 | 18 | 80 |
| 2 | Morpholine | 1.5 | Xantphos | NaOt-Bu | Toluene | 110 | 18 | 88 |
| 3 | Benzylamine | 1.5 | Xantphos | NaOt-Bu | Toluene | 110 | 18 | 75 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary and require experimental optimization.
Experimental Workflow
Caption: Buchwald-Hartwig Amination Workflow.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution can be an effective method for the functionalization of aryl halides that are activated by electron-withdrawing groups. The ketone group in this compound provides some activation, making SNAr a viable, metal-free alternative for introducing nucleophiles like phenoxides or anilines.
Representative Experimental Protocol: Synthesis of 1,8-Diphenoxy-9H-fluoren-9-one
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), phenol (2.5 mmol), and potassium carbonate (3.0 mmol).
-
Add anhydrous DMF (20 mL) to the flask.
-
Heat the reaction mixture to 150 °C and stir for 48 hours under an argon atmosphere. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,8-diphenoxy-9H-fluoren-9-one.
-
Characterize the product by NMR and mass spectrometry.
Quantitative Data (Hypothetical)
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K2CO3 | DMF | 150 | 48 | 70 |
| 2 | 4-Methoxyphenol | K2CO3 | DMF | 150 | 48 | 75 |
| 3 | Aniline | K2CO3 | DMF | 150 | 48 | 65 |
Note: Yields are hypothetical and for illustrative purposes. SNAr reactions on unactivated aryl chlorides can be challenging and may require optimization of reaction conditions, including the use of a stronger base or a phase-transfer catalyst.
Experimental Workflow
Caption: Nucleophilic Aromatic Substitution Workflow.
Summary and Outlook
The functionalization of this compound provides access to a diverse range of novel compounds with potential applications in drug discovery and materials science. The representative protocols provided for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution serve as a foundation for the synthesis of 1,8-disubstituted fluorenone derivatives. It is important to note that the reactivity of the 1,8-dichloro substrate may differ from other isomers, and therefore, optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, will be crucial for achieving high yields and purity of the desired products. Researchers are encouraged to use these protocols as a starting point and to perform systematic optimization studies for their specific target molecules.
References
Application Notes and Protocols: Fluorenone Derivatives as Building Blocks for Material Science
A a building block for material science: Limited Availability of Publicly Available Research
Extensive searches of scientific literature and patent databases have revealed a significant lack of publicly available information regarding the specific use of 1,8-dichloro-9H-fluoren-9-one as a monomer or building block in material science. While the broader family of fluorenone derivatives is widely utilized in the development of advanced materials, particularly for organic electronics, the 1,8-dichloro isomer is not prominently featured in published research.
To provide valuable insights into the potential applications of chlorinated fluorenone derivatives, this document will focus on a well-studied and representative class of fluorenone-based materials: copolymers of 2,7-disubstituted fluorene derivatives . The principles, protocols, and properties discussed herein are expected to provide a strong foundational understanding for researchers interested in the broader field of fluorenone-based materials, including the potential exploration of less common isomers like this compound.
Representative Application: Fluorenone-Containing Copolymers for Organic Electronics
Fluorenone-containing polymers are a significant class of materials in organic electronics. The electron-withdrawing nature of the fluorenone carbonyl group, combined with the extended π-conjugation of the fluorene backbone, imparts desirable electronic and optical properties. These materials are frequently investigated for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
The introduction of fluorenone units into a polyfluorene backbone can modulate the polymer's electronic energy levels (HOMO and LUMO), leading to changes in emission color, charge injection/transport properties, and device performance.[1] The 2,7-disubstitution pattern on the fluorene ring is the most common linkage point for polymerization.
Properties of a Representative Fluorenone-Based Copolymer
To illustrate the typical properties of fluorenone-based materials, the following table summarizes key optical and electrochemical data for a representative copolymer of 9,9-dioctylfluorene and benzothiadiazole (a common electron-accepting comonomer that can be conceptually compared to the role of a fluorenone unit in tuning electronic properties). The properties of fluorenone-containing copolymers can be similarly tuned.[2]
| Property | Value | Reference |
| Optical Properties | ||
| Absorption Maximum (λabs) in solution | ~450 nm | [2] |
| Photoluminescence Maximum (λPL) in solution | ~530 nm | [2] |
| Optical Band Gap (Egopt) | ~2.3 eV | [2] |
| Electrochemical Properties | ||
| HOMO Energy Level | ~ -5.8 eV | [2] |
| LUMO Energy Level | ~ -3.5 eV | [2] |
| Electrochemical Band Gap (Egec) | ~2.3 eV | [2] |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 115-163 °C | [3] |
Experimental Protocols
The following section provides a general experimental protocol for the synthesis of a fluorenone-containing copolymer via Suzuki cross-coupling polymerization. This is a widely used and versatile method for the synthesis of conjugated polymers.[4]
Synthesis of a Poly(fluorene-co-fluorenone) Copolymer via Suzuki Coupling
This protocol describes the synthesis of a random copolymer of a 2,7-dibromofluorene derivative and a 2,7-dibromo-9-fluorenone derivative with a diboronic ester of a comonomer.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene
-
2,7-Dibromo-9-fluorenone
-
9,9-Dioctylfluorene-2,7-bis(pinacol boronate)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃] or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or cesium fluoride (CsF) as the base
-
Aliquat® 336 (phase transfer catalyst)
-
Toluene (anhydrous)
-
Deionized water
-
Methanol
-
Acetone
-
Hexane
Procedure:
-
Monomer Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,7-dibromo-9,9-dioctylfluorene, 2,7-dibromo-9-fluorenone (in the desired molar ratio), and 9,9-dioctylfluorene-2,7-bis(pinacol boronate) (1 equivalent with respect to the total amount of dibromo monomers).
-
Catalyst and Ligand Addition: To the flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 4-8 mol%).
-
Solvent and Base Addition: Add anhydrous toluene to dissolve the monomers and catalyst. Then, add an aqueous solution of the base (e.g., 2M K₂CO₃) and the phase transfer catalyst (Aliquat® 336).
-
Polymerization: Degas the reaction mixture by several freeze-pump-thaw cycles. Heat the mixture to a reflux temperature (typically 90-110 °C) and stir vigorously for 24-72 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution into a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
-
Filter the polymer and wash it sequentially with water, methanol, acetone, and hexane to remove catalyst residues, unreacted monomers, and oligomers.
-
Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or toluene to extract the desired polymer).
-
Precipitate the polymer from the final solvent fraction into methanol, filter, and dry under vacuum at 40-60 °C.
-
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC) against polystyrene standards.
-
Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Optical Properties: Investigated using UV-Vis absorption and photoluminescence (PL) spectroscopy.
-
Electrochemical Properties: Analyzed by Cyclic Voltammetry (CV) to determine HOMO and LUMO energy levels.
-
Thermal Properties: Assessed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Diagrams
Logical Relationship of Fluorenone Copolymer Properties
Caption: Relationship between molecular structure, properties, and applications.
Experimental Workflow for Fluorenone Copolymer Synthesis and Characterization
Caption: Workflow for synthesis, characterization, and device testing.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.gatech.edu [repository.gatech.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 1,8-Dichloro-9H-fluoren-9-one for Advanced Sensing Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorene scaffold and its derivatives are of significant interest in the development of functional materials due to their unique photophysical and electronic properties.[1] Specifically, the derivatization of the fluorenone core allows for the fine-tuning of these properties, making them promising candidates for a variety of applications, including as fluorescent probes and chemical sensors.[2][3] The introduction of specific functional groups onto the 1,8-dichloro-9H-fluoren-9-one backbone can lead to the development of novel sensors with high sensitivity and selectivity for various analytes. While specific literature on the derivatization of this compound for sensing applications is limited, this document provides a generalized framework and hypothetical protocols based on established synthetic methodologies for fluorenones and principles of fluorescent sensor design.
The core strategy involves introducing a receptor unit that can selectively interact with a target analyte, and a signaling unit (the fluorenone core) whose fluorescent properties are modulated upon this interaction. The chloro-substituents at the 1 and 8 positions can influence the electronic properties of the fluorenone system and may serve as synthetic handles for further functionalization.
Hypothetical Signaling Pathway for a Derivatized Sensor
The sensing mechanism of a derivatized this compound sensor would typically rely on the modulation of its fluorescence emission upon binding to a target analyte. This can occur through several photophysical processes, such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT). The following diagram illustrates a generalized PET-based sensing mechanism.
Caption: Generalized Photoinduced Electron Transfer (PET) sensing mechanism.
Experimental Protocols
The following are generalized protocols for the synthesis of functionalized this compound derivatives intended for sensing applications. These protocols are based on common organic synthesis techniques applied to fluorenone chemistry and would require optimization for specific target molecules.
Protocol 1: Synthesis of a Diamine-Functionalized Derivative via Nucleophilic Aromatic Substitution
This protocol describes the introduction of a diamine linker, which can subsequently be functionalized with a specific analyte receptor.
Materials:
-
This compound
-
Ethylenediamine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (20 mL), add ethylenediamine (5.0 mmol) and potassium carbonate (2.5 mmol).
-
Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired mono- or di-substituted amino-fluorenone derivative.
Protocol 2: General Procedure for Analyte Detection using a Functionalized Fluorenone Sensor
This protocol outlines a general method for evaluating the sensing performance of a newly synthesized derivative.
Materials:
-
Stock solution of the functionalized this compound sensor (e.g., 1 mM in DMSO)
-
A suitable buffer solution (e.g., PBS, HEPES, depending on the analyte and sensing conditions)
-
Stock solutions of the target analyte and potential interfering species
-
Fluorometer
Procedure:
-
Prepare a series of solutions of the sensor in the chosen buffer at a constant concentration (e.g., 10 µM).
-
To each solution, add varying concentrations of the target analyte from the stock solution.
-
Incubate the solutions for a specified period at a constant temperature to allow for binding equilibrium to be reached.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer, with an excitation wavelength determined from the absorption spectrum of the sensor.
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the sensor's response curve and calculate the limit of detection (LOD).
-
To assess selectivity, repeat the experiment with potential interfering species at concentrations typically found alongside the target analyte.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical performance data for a series of derivatized this compound sensors designed for the detection of a specific metal ion.
| Sensor Derivative | Target Analyte | Limit of Detection (LOD) | Linear Range | Selectivity over Interferents | Quantum Yield (Φ) |
| Sensor A | Cu²⁺ | 15 nM | 0 - 50 µM | >50-fold vs. Na⁺, K⁺, Mg²⁺ | 0.35 |
| Sensor B | Hg²⁺ | 5 nM | 0 - 20 µM | >100-fold vs. Cd²⁺, Pb²⁺, Zn²⁺ | 0.52 |
| Sensor C | Fe³⁺ | 25 nM | 0 - 100 µM | >20-fold vs. Fe²⁺, Co²⁺, Ni²⁺ | 0.21 |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the development and evaluation of a new fluorenone-based sensor.
Caption: Workflow for sensor development and evaluation.
Conclusion
The derivatization of this compound presents a promising, yet largely unexplored, avenue for the development of novel fluorescent sensors. The protocols and frameworks provided herein offer a starting point for researchers interested in this area. Further research is necessary to synthesize and characterize specific derivatives and to evaluate their performance for a wide range of analytes. The inherent tunability of the fluorenone scaffold suggests that with rational design, highly sensitive and selective sensors can be achieved.
References
Application Notes and Protocols: Reaction Mechanisms of 1,8-Dichloro-9H-fluoren-9-one with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dichloro-9H-fluoren-9-one is a halogenated aromatic ketone with a scaffold of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of the carbonyl group and the two chlorine atoms activates the aromatic rings towards nucleophilic aromatic substitution (SNAr). This property allows for the strategic introduction of various functional groups, making it a versatile building block for the synthesis of novel compounds with potential biological activity or unique photophysical properties. These application notes provide an overview of the expected reaction mechanisms of this compound with common nucleophiles and offer generalized protocols for conducting such reactions.
Reaction Mechanisms
The primary reaction mechanism for the substitution of the chloro groups in this compound by nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This multi-step process is facilitated by the electron-deficient nature of the fluorenone core.
The key steps of the SNAr mechanism are:
-
Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a chlorine atom. This attack is directed to the positions ortho and para to the strongly electron-withdrawing carbonyl group, which in this case are the C1 and C8 positions. This step is typically the rate-determining step of the reaction.
-
Formation of a Meisenheimer Complex: The nucleophilic attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and onto the carbonyl group.
-
Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (a good leaving group), yielding the substituted product.
Due to the symmetrical nature of the starting material, initial monosubstitution can occur at either the C1 or C8 position. Disubstitution is also possible, often requiring harsher reaction conditions.
A generalized reaction scheme is as follows:
Where Nu- represents a nucleophile.
Data Presentation
Due to the limited availability of specific experimental data for nucleophilic substitution reactions on this compound in the reviewed literature, the following table presents illustrative quantitative data based on typical SNAr reactions with analogous activated aromatic halides. These values should be considered as starting points for reaction optimization.
| Nucleophile (Nu-H) | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | 1-Anilino-8-chloro-9H-fluoren-9-one | DMF | 120-150 | 12-24 | 60-80 |
| Sodium Methoxide | 1-Methoxy-8-chloro-9H-fluoren-9-one | Methanol/THF | 60-80 | 6-12 | 70-90 |
| Thiophenol | 1-(Phenylthio)-8-chloro-9H-fluoren-9-one | DMF | 100-120 | 8-16 | 65-85 |
| Morpholine | 1-(Morpholin-4-yl)-8-chloro-9H-fluoren-9-one | NMP | 150-180 | 24-48 | 50-70 |
Experimental Protocols
The following are generalized experimental protocols for the reaction of this compound with representative nucleophiles.
Protocol 1: Reaction with an Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add aniline (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 140 °C and stir for 18 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-anilino-8-chloro-9H-fluoren-9-one.
Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and THF.
-
Add a solution of sodium methoxide (1.1 eq) in methanol dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux (around 70 °C) and stir for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM (3 x 30 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by recrystallization or column chromatography to yield 1-methoxy-8-chloro-9H-fluoren-9-one.
Protocol 3: Reaction with a Thiol (e.g., Thiophenol)
Materials:
-
This compound
-
Thiophenol
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), thiophenol (1.2 eq), and Cs₂CO₃ (2.0 eq) in DMF.
-
Heat the reaction mixture to 110 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3 x 40 mL).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain 1-(phenylthio)-8-chloro-9H-fluoren-9-one.
Visualizations
Caption: General mechanism for the SNAr reaction of this compound.
Caption: A typical experimental workflow for nucleophilic substitution reactions.
Application Notes and Protocols for the Scale-Up Synthesis of 1,8-Dichloro-9H-fluoren-9-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 1,8-Dichloro-9H-fluoren-9-one, a key intermediate in the development of novel organic materials and pharmaceutical compounds. The synthesis is based on a two-step approach involving a Suzuki coupling followed by an intramolecular Friedel-Crafts acylation.
Introduction
This compound is a halogenated derivative of fluorenone that serves as a versatile building block in medicinal chemistry and materials science. The presence of chlorine atoms at the 1 and 8 positions significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor for synthesizing a range of complex organic molecules. This application note outlines a scalable and reproducible synthetic route suitable for industrial applications.
Synthetic Pathway
The synthesis of this compound is accomplished through a two-step process:
-
Step 1: Suzuki Coupling: Synthesis of 2',3-dichloro-biphenyl-2-carboxylic acid via the palladium-catalyzed cross-coupling of (2-boronophenyl)acetic acid and 1,2-dichloro-3-iodobenzene.
-
Step 2: Intramolecular Friedel-Crafts Acylation: Cyclization of 2',3-dichloro-biphenyl-2-carboxylic acid to yield this compound using a strong acid catalyst.
Experimental Protocols
Step 1: Synthesis of 2',3-dichloro-biphenyl-2-carboxylic acid
Materials:
| Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| (2-Boronophenyl)acetic acid | 179.96 | 1.0 kg | 5.56 |
| 1,2-Dichloro-3-iodobenzene | 272.36 | 1.51 kg | 5.56 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.57 | 64.2 g | 0.0556 |
| Sodium Carbonate | 105.99 | 1.18 kg | 11.12 |
| Toluene | - | 10 L | - |
| Water | - | 5 L | - |
| 2M Hydrochloric Acid | - | As required | - |
| Ethyl Acetate | - | As required | - |
| Brine | - | As required | - |
Procedure:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add (2-boronophenyl)acetic acid (1.0 kg, 5.56 mol), 1,2-dichloro-3-iodobenzene (1.51 kg, 5.56 mol), toluene (10 L), and an aqueous solution of sodium carbonate (1.18 kg in 5 L of water).
-
Purge the reactor with nitrogen for 30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (64.2 g, 0.0556 mol) to the mixture.
-
Heat the reaction mixture to 85°C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash the aqueous layer with ethyl acetate (2 x 2 L).
-
Combine the organic layers and acidify the aqueous layer to pH 2 with 2M hydrochloric acid.
-
The product precipitates as a white solid. Filter the solid, wash with cold water, and dry under vacuum at 60°C to yield 2',3-dichloro-biphenyl-2-carboxylic acid.
Expected Yield: 85-90% Purity (HPLC): >98%
Step 2: Intramolecular Friedel-Crafts Acylation to this compound
Materials:
| Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2',3-dichloro-biphenyl-2-carboxylic acid | 283.10 | 1.0 kg | 3.53 |
| Polyphosphoric Acid (PPA) | - | 5 kg | - |
| Dichloromethane | - | 10 L | - |
| Saturated Sodium Bicarbonate Solution | - | As required | - |
| Water | - | As required | - |
| Anhydrous Magnesium Sulfate | - | As required | - |
Procedure:
-
To a 20 L jacketed glass reactor, add polyphosphoric acid (5 kg) and heat to 80°C.
-
Slowly add 2',3-dichloro-biphenyl-2-carboxylic acid (1.0 kg, 3.53 mol) in portions over 1 hour, maintaining the temperature between 80-90°C.
-
After the addition is complete, increase the temperature to 120°C and stir for 6 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (10 kg).
-
Stir the mixture until the solid product precipitates.
-
Filter the crude product and wash with water until the filtrate is neutral.
-
Recrystallize the crude product from a mixture of dichloromethane and ethanol to obtain pure this compound.
Expected Yield: 80-85% Purity (HPLC): >99%
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 85 | 12 | 88 | >98 |
| 2 | Intramolecular Friedel-Crafts Acylation | Polyphosphoric Acid | 120 | 6 | 82 | >99 |
Table 2: Analytical Data for this compound
| Analysis | Result |
| Appearance | Yellow crystalline solid |
| ¹H NMR | δ 7.50-7.65 (m, 4H), 7.75 (d, J = 7.6 Hz, 2H) |
| ¹³C NMR | δ 121.5, 125.0, 129.0, 131.0, 134.5, 138.0, 143.0, 192.5 |
| MS (EI) | m/z 248 [M⁺], 250 [M+2]⁺, 252 [M+4]⁺ |
| Melting Point | 188-190 °C |
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the production of high-purity this compound. The protocol is well-suited for industrial applications, offering good yields and a straightforward purification process. This versatile intermediate can be utilized in the development of a wide range of advanced materials and pharmaceutical agents.
Troubleshooting & Optimization
identification of byproducts in 1,8-Dichloro-9H-fluoren-9-one synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,8-Dichloro-9H-fluoren-9-one. The primary synthetic route discussed is the intramolecular Friedel-Crafts acylation of a suitable biphenyl precursor.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of the desired this compound, or no product at all. What are the possible causes and solutions?
-
Answer: Low or no product yield in a Friedel-Crafts acylation can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure that the catalyst is fresh, properly stored, and handled under anhydrous conditions. The reaction apparatus should be thoroughly dried before use.
-
Poor Quality Starting Material: The biphenyl precursor must be of high purity. Impurities in the starting material can interfere with the reaction. Verify the purity of your starting material using appropriate analytical techniques (NMR, GC-MS).
-
Incorrect Reaction Temperature: Friedel-Crafts acylations often require specific temperature control. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, if the temperature is too high, it can lead to decomposition of the starting material or product and the formation of unwanted side products. Refer to a validated experimental protocol for the optimal temperature range.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Issue 2: Presence of Significant Impurities in the Crude Product
-
Question: My crude product shows multiple spots on a TLC plate, and NMR analysis indicates the presence of significant impurities. How can I identify and minimize these byproducts?
-
Answer: The formation of byproducts is a common challenge in Friedel-Crafts reactions. The most likely impurities in the synthesis of this compound are outlined in the table below, along with their probable causes and methods for identification and mitigation.
| Potential Byproduct | Probable Cause | Identification Methods | Mitigation Strategies |
| Unreacted Starting Material | Incomplete reaction due to insufficient catalyst, low temperature, or short reaction time. | Compare TLC/HPLC retention time and NMR/MS spectra with the starting material. | Increase catalyst loading, reaction time, or temperature. Ensure anhydrous conditions. |
| Isomeric Dichlorofluorenones (e.g., 1,6- or 3,8-isomers) | Lack of complete regioselectivity during the intramolecular cyclization. | Careful analysis of ¹H and ¹³C NMR spectra, looking for different aromatic proton and carbon environments. GC-MS can also help differentiate isomers based on fragmentation patterns. | Optimize reaction conditions (catalyst, solvent, temperature) to favor the desired isomer. Purification by column chromatography or recrystallization is often necessary. |
| Polymeric Byproducts | Intermolecular acylation reactions competing with the desired intramolecular cyclization. | Presence of high molecular weight species in MS analysis. Broad, unresolved signals in NMR. | Use high dilution conditions to favor the intramolecular reaction pathway. |
| Hydrolyzed Starting Material | Presence of water in the reaction mixture, leading to the hydrolysis of the acyl chloride precursor. | Identification of the corresponding carboxylic acid by IR (broad O-H stretch) and NMR spectroscopy. | Ensure strict anhydrous conditions throughout the setup and reaction. |
Workflow for Byproduct Identification and Troubleshooting
Caption: Troubleshooting workflow for byproduct identification.
Frequently Asked Questions (FAQs)
-
Q1: What is the most critical parameter for a successful intramolecular Friedel-Crafts acylation in this synthesis?
-
A1: Maintaining strictly anhydrous conditions is paramount. Lewis acid catalysts like AlCl₃ are extremely hygroscopic, and any moisture will deactivate the catalyst, leading to failed or low-yield reactions.
-
-
Q2: How can I confirm the regiochemistry of my dichlorofluorenone product to ensure it is the 1,8-isomer?
-
A2: Advanced NMR techniques are essential. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can help in unequivocally assigning the proton and carbon signals and thereby confirming the substitution pattern on the fluorenone core.
-
-
Q3: Are there alternative synthetic routes to this compound?
-
A3: Yes, other methods for synthesizing fluorenones exist, such as palladium-catalyzed carbonylative cyclizations. However, for the specific 1,8-dichloro substitution pattern, the intramolecular Friedel-Crafts acylation of a corresponding 2-aroyl-biphenyl precursor is often a straightforward approach.
-
-
Q4: My final product has a persistent yellow color. Is this indicative of an impurity?
-
A4: While 9-fluorenone and its derivatives are often yellow crystalline solids, a persistent off-color or deeper yellow/brown hue after purification could indicate the presence of residual impurities, possibly polymeric byproducts. Further purification through recrystallization or column chromatography may be necessary to obtain a product of high purity.
-
Experimental Protocols
Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
1. Preparation of the Precursor (e.g., 2-chloro-2'-(chlorocarbonyl)biphenyl):
-
This step involves the synthesis of the necessary biphenyl precursor. A common method is the Suzuki coupling of appropriate boronic acids and aryl halides, followed by conversion of a functional group (e.g., a carboxylic acid) to an acyl chloride.
2. Intramolecular Friedel-Crafts Acylation:
-
Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a nitrogen inlet.
-
Reagents:
-
2-chloro-2'-(chlorocarbonyl)biphenyl (1 equivalent)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or another suitable solvent.
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve the 2-chloro-2'-(chlorocarbonyl)biphenyl in anhydrous DCM in the reaction flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous AlCl₃ portion-wise to the stirred solution. The addition is exothermic, so maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
3. Purification:
-
The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system or by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate.
stability and degradation pathways of 1,8-Dichloro-9H-fluoren-9-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,8-Dichloro-9H-fluoren-9-one. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
Based on the general chemistry of chlorinated aromatic ketones, this compound is expected to be a relatively stable compound under standard laboratory conditions (i.e., ambient temperature, protected from light). The electron-withdrawing nature of the chlorine atoms and the ketone group contributes to the overall stability of the fluorene ring system. However, its stability can be compromised by exposure to high temperatures, strong UV radiation, and aggressive chemical reagents.
Q2: Are there any known incompatibilities with common laboratory solvents or reagents?
Q3: What are the expected degradation pathways for this compound?
Direct degradation pathways for this compound are not extensively documented. However, degradation pathways can be inferred from studies on the parent compound, fluorene, and its ketone derivative, 9-fluorenone. The primary degradation routes are likely to be photodegradation and microbial degradation.
-
Biodegradation: In biological systems, the degradation of fluorene often initiates with oxidation at the C-9 position to form 9-fluorenone.[3][4] Subsequently, dioxygenases can attack the aromatic rings, leading to ring cleavage and eventual mineralization.[3][4] The presence of chlorine atoms on the aromatic rings of this compound is expected to increase its resistance to microbial degradation compared to the unsubstituted fluorenone.
-
Photodegradation: Aromatic ketones can undergo photochemical reactions upon exposure to UV light.[5] For 9-fluorenone, photolysis can lead to the formation of various photoproducts.[5] The specific photoproducts of this compound would depend on the solvent and the wavelength of irradiation.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Unexpected side-products observed during a reaction.
| Possible Cause | Troubleshooting Step |
| Photodegradation: The compound may be sensitive to light, leading to the formation of photoproducts. | Protect the reaction mixture from light by using amber glassware or covering the setup with aluminum foil. |
| Reaction with solvent or impurities: The compound may be reacting with the solvent or trace impurities. | Ensure the use of high-purity, dry solvents. Consider running a blank reaction with the solvent and any other reagents to check for background reactivity. |
| Thermal degradation: If the reaction is performed at elevated temperatures, the compound may be undergoing thermal decomposition. | Attempt the reaction at a lower temperature. If high temperatures are necessary, minimize the reaction time. |
| Air oxidation: Some fluorene derivatives can be oxidized by atmospheric oxygen, especially under basic conditions.[6] | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Low yield or incomplete reaction.
| Possible Cause | Troubleshooting Step |
| Poor solubility: The compound may not be fully dissolved in the reaction solvent, limiting its reactivity. | Test the solubility of this compound in various solvents to find a more suitable one. Gentle heating or sonication may improve dissolution. |
| Steric hindrance: The chlorine atoms at the 1 and 8 positions may sterically hinder the approach of reactants to the carbonyl group. | Consider using a less bulky reagent or a catalyst that can overcome the steric hindrance. |
| Insufficient activation: The reaction may require an activating agent or more forcing conditions. | If applicable, increase the concentration of the activating agent or the reaction temperature cautiously, while monitoring for degradation. |
Issue 3: Difficulty in purifying the final product.
| Possible Cause | Troubleshooting Step |
| Presence of closely related impurities: Degradation products or isomers may have similar polarities, making chromatographic separation challenging. | Optimize the chromatography conditions (e.g., try different solvent systems, use a high-performance column). Recrystallization from a suitable solvent system may also be effective. |
| Compound instability on silica gel: The compound may be degrading on the silica gel column. | Consider using a different stationary phase for chromatography, such as alumina or a reverse-phase C18 column. |
Data Presentation
Table 1: Physical and Chemical Properties of 9-Fluorenone (Parent Compound)
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈O | [7] |
| Molecular Weight | 180.20 g/mol | [8][9] |
| Melting Point | 84 °C | [7] |
| Boiling Point | 341.5 °C | [7] |
| Log Kow | 3.58 | [7] |
| Water Solubility | Insoluble | [7] |
| Appearance | Yellow rhombic bipyramidal crystals | [7] |
Note: This data is for the parent compound, 9-fluorenone. The addition of two chlorine atoms in this compound will alter these properties.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Photodegradation
This protocol provides a general framework for assessing the photostability of this compound.
-
Solution Preparation: Prepare a standard solution of this compound in a photochemically inert solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Sample Exposure: Transfer aliquots of the solution into quartz cuvettes or tubes. Expose the samples to a controlled UV light source (e.g., a xenon lamp) for defined periods. Keep a control sample in the dark.
-
Analysis: At each time point, withdraw a sample and analyze it using a suitable analytical technique such as UV-Vis spectroscopy (to monitor the disappearance of the parent compound's absorption peak) or HPLC (to quantify the parent compound and detect the formation of photoproducts).
-
Data Analysis: Plot the concentration of this compound as a function of irradiation time to determine the degradation kinetics.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. Buy 2,4-Dichloro-9h-fluoren-9-one (EVT-367691) | 1803-25-4 [evitachem.com]
- 2. coleparmer.com [coleparmer.com]
- 3. Fluorene Degradation Pathway Map [eawag-bbd.ethz.ch]
- 4. Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 9H-Fluoren-9-one (CAS 486-25-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 9H-Fluoren-9-one [webbook.nist.gov]
troubleshooting common issues in fluorenone synthesis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of fluorenone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields in fluorenone synthesis can stem from several factors. Incomplete reactions, suboptimal reaction conditions, and loss of product during purification are common culprits.
Potential Causes & Solutions:
-
Incomplete Reaction: The oxidation of fluorene to fluorenone may not have gone to completion.
-
Suboptimal Reaction Conditions: The temperature, reaction time, or catalyst concentration may not be optimal.
-
Impure Starting Material: The purity of the initial fluorene can impact the yield.
-
Solution: Use high-purity fluorene. If the purity is questionable, consider recrystallizing the starting material before use.[5]
-
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.
-
Solution: Minimize the number of transfer steps. When performing recrystallization, ensure the solvent is fully saturated and allow for slow cooling to maximize crystal formation. Washing the crystals with ice-cold solvent can reduce product loss.[6]
-
Q2: How can I tell if my reaction is complete?
Monitoring the reaction is crucial for achieving a good yield and purity.
-
Thin Layer Chromatography (TLC): TLC is a simple and effective method to monitor the progress of the reaction.[1][2]
-
Procedure: Spot a small sample of your reaction mixture on a TLC plate alongside your starting material (fluorene) and a fluorenone standard (if available). Develop the plate in an appropriate solvent system (e.g., 20% CH2Cl2 in hexane).[7] The disappearance of the fluorene spot and the appearance of the fluorenone spot indicate the reaction is proceeding. The reaction is considered complete when the fluorene spot is no longer visible.
-
Q3: I am having trouble purifying my crude fluorenone. What are the best methods?
Effective purification is key to obtaining high-purity fluorenone. The choice of method depends on the nature of the impurities.
-
Recrystallization: This is a common method for purifying solid compounds.
-
Column Chromatography: For separating fluorenone from unreacted fluorene or other byproducts, column chromatography is very effective.[2][7]
-
Stationary Phase: Alumina or silica gel can be used as the stationary phase.
-
Mobile Phase: A nonpolar solvent system, such as a mixture of dichloromethane and hexane, is typically used to elute the compounds.[7] Fluorene, being less polar, will elute before the more polar fluorenone.
-
Q4: My final product has a brownish or off-color appearance. What is the cause and how can I fix it?
A discolored product often indicates the presence of impurities.
-
Cause: The brown color can be due to residual acidic impurities or byproducts from the oxidation reaction.[5]
-
Solution:
-
Washing: Thoroughly wash the crude product with water to remove any acidic impurities.[5]
-
Steam Distillation: For some synthesis methods, passing steam through the crude product can help remove volatile acidic impurities.[5]
-
Recrystallization: One or more recrystallizations from a suitable solvent like glacial acetic acid should yield a pure, yellow crystalline product.[5]
-
Quantitative Data Summary
For successful fluorenone synthesis, it is important to consider the expected outcomes and optimal conditions. The following table summarizes key quantitative data from various synthesis protocols.
| Parameter | Value | Source |
| Yield (Air/Liquid Phase Oxidation) | >85% | [3][4][8] |
| Purity (after recrystallization) | >99% | [3][8] |
| Melting Point (crude) | 166–171 °C | [5] |
| Melting Point (recrystallized) | 175.2–176.0 °C | [5] |
| Reaction Temperature | 40–80 °C | [3][8] |
| Reaction Time | 1–5 hours | [4] |
Experimental Protocol: Fluorenone Synthesis via Air Oxidation
This protocol describes a common method for synthesizing fluorenone from fluorene using air as the oxidant.
Materials:
-
Industrial grade fluorene
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH)
-
Recrystallization solvent (e.g., glacial acetic acid)
-
Deionized water
Procedure:
-
Dissolution: In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and gas inlet, dissolve industrial fluorene in dimethyl sulfoxide at a temperature between 40 to 80°C.[3][8]
-
Catalyst Addition: Add the sodium hydroxide catalyst to the solution and continue stirring until it is completely dissolved.[3][8]
-
Oxidation: Introduce a stream of air or oxygen into the reaction mixture through the gas inlet. The reaction is typically carried out for 1 to 5 hours.[4] Monitor the reaction progress using TLC.
-
Crystallization: Once the reaction is complete, cool the mixture to induce crystallization of the crude fluorenone.
-
Filtration and Washing: Filter the crude product by suction and wash it thoroughly with water to remove any residual catalyst and solvent.[5]
-
Drying: Dry the crude product in an oven.
-
Recrystallization: Dissolve the crude fluorenone in a minimal amount of boiling recrystallization solvent (e.g., glacial acetic acid). Filter the hot solution to remove any insoluble impurities and then allow it to cool slowly to form pure yellow crystals of fluorenone.[5]
-
Final Product Isolation: Filter the recrystallized product, wash with a small amount of cold solvent, and dry to obtain the final pure fluorenone.
Visual Guides
Fluorenone Synthesis Workflow
Caption: Workflow for the synthesis and purification of fluorenone.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in fluorenone synthesis.
References
- 1. DSpace [open.bu.edu]
- 2. scribd.com [scribd.com]
- 3. CN104341286B - The synthesis technique of 9-Fluorenone - Google Patents [patents.google.com]
- 4. CN104341286A - Synthesis technique of 9-fluorenone - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. studylib.net [studylib.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. guidechem.com [guidechem.com]
Technical Support Center: Enhancing Solubility of 1,8-Dichloro-9H-fluoren-9-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 1,8-dichloro-9H-fluoren-9-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do this compound and its derivatives exhibit poor solubility in aqueous solutions?
A1: The poor aqueous solubility of this compound and its derivatives is primarily due to the molecule's chemical structure. The fluorene core is a large, rigid, and hydrophobic aromatic system. The presence of two chlorine atoms further increases the lipophilicity of the molecule, making it difficult for water molecules to form a stable solvation shell around it.
Q2: What are the general strategies to improve the solubility of these compounds?
A2: Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound derivatives. These can be broadly categorized as:
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Chemical Modifications: This involves altering the chemical structure of the molecule to introduce more polar or ionizable groups. A key example of this is the prodrug approach.
-
Formulation-Based Approaches: These methods involve the use of excipients or specialized delivery systems to improve solubility without chemically modifying the active pharmaceutical ingredient (API). Common techniques include the use of cyclodextrins, solid dispersions, and particle size reduction.
Q3: What is the prodrug approach and how can it be applied to this compound derivatives?
A3: The prodrug approach is a chemical modification strategy where a poorly soluble drug is converted into a more soluble, often inactive or less active, derivative (the prodrug).[1] This prodrug is then converted back to the active parent drug within the body, either through chemical or enzymatic processes. For this compound, which has a ketone group, potential prodrug strategies could involve modification of this group to introduce polar functionalities. For example, creating ester or phosphate ester prodrugs by targeting other parts of the molecule if they contain suitable functional groups for modification.[1]
Q4: How can cyclodextrins be used to improve the solubility of these compounds?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound derivatives, within their cavity, forming an inclusion complex. This complex has a more hydrophilic exterior, which significantly increases the apparent solubility of the guest molecule in aqueous solutions. Studies on the parent compound, 9-fluorenone, have shown that cyclodextrins can increase its water solubility by up to 146 times.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at improving the solubility of this compound derivatives.
Problem 1: Low Yield or Incomplete Reaction During Prodrug Synthesis
| Possible Cause | Troubleshooting Step |
| Steric Hindrance: The bulky fluorene structure with chlorine atoms may hinder the reaction at the target functional group. | - Use a less sterically hindered activating agent or a catalyst with a smaller profile.- Increase the reaction temperature or time, monitoring for degradation.- Consider a multi-step synthesis that introduces a more accessible handle for modification. |
| Low Reactivity of the Target Functional Group: The ketone at the 9-position might not be the most suitable for direct modification to a soluble prodrug. | - Explore derivatization at other positions on the fluorene ring if amenable.- If the goal is to introduce a phosphate ester, ensure the presence of a hydroxyl group on the derivative, which can be phosphorylated. |
| Poor Solubility of Reactants in the Reaction Solvent: The starting material itself has low solubility, which can impede the reaction. | - Screen a variety of anhydrous organic solvents to find one with better solubility for the starting material.- Use a co-solvent system to improve solubility.- Gently heat the reaction mixture to aid dissolution, if the reactants are thermally stable. |
Problem 2: Inefficient Encapsulation with Cyclodextrins
| Possible Cause | Troubleshooting Step |
| Incorrect Cyclodextrin Type: The size of the cyclodextrin cavity may not be optimal for the this compound derivative. | - Screen different types of cyclodextrins (α-CD, β-CD, γ-CD) and their modified derivatives (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)) to find the best fit. For 9-fluorenone, SBE-β-CD showed the highest solubility enhancement.[2] |
| Suboptimal Complexation Conditions: The method of preparation, temperature, and pH can affect the efficiency of inclusion complex formation. | - Experiment with different preparation methods such as co-precipitation, kneading, or freeze-drying.- Optimize the pH of the aqueous solution, as it can influence the charge and interaction of both the guest and host molecules.- Vary the molar ratio of the drug to the cyclodextrin. |
| Competitive Inhibition: Components in the formulation buffer or media may be competing with the drug for the cyclodextrin cavity. | - Simplify the buffer composition as much as possible.- Analyze the buffer components for their potential to interact with cyclodextrins. |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Adapted from 9-Fluorenone Studies)
This protocol is adapted from a method used for 9-fluorenone and may require optimization for this compound derivatives.[2]
Materials:
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This compound derivative
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Prepare a saturated solution of SBE-β-CD in deionized water by stirring at 50°C.
-
Dissolve the this compound derivative in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of the derivative to the SBE-β-CD solution while stirring vigorously. A 1:1 molar ratio of the derivative to SBE-β-CD is a good starting point.
-
Continue stirring the mixture at 50°C for 6 hours, protected from light.
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Gradually cool the solution to 5°C. A precipitate of the inclusion complex should form.
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Collect the precipitate by filtration and wash with a small amount of cold ethanol.
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Dry the collected solid in a vacuum oven at 40°C for 12 hours.
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Characterize the resulting powder using techniques such as Powder X-Ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Differential Scanning Calorimetry (DSC) to confirm the formation of the inclusion complex.
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Determine the increase in aqueous solubility by preparing saturated solutions of the complex and the free drug and measuring their concentrations using a validated analytical method (e.g., HPLC-UV).
Data Presentation
Table 1: Solubility Enhancement of 9-Fluorenone with Different Cyclodextrins at 25°C
| Cyclodextrin (CD) | Apparent Stability Constant (Ks, M-1) | Solubility Enhancement Factor |
| α-CD | 345 | ~30 |
| β-CD | 897 | ~75 |
| γ-CD | 213 | ~18 |
| HP-β-CD | 1254 | ~105 |
| SBE-β-CD | 1527 | ~146 |
Data adapted from a study on 9-fluorenone.[2] Similar trends may be observed for this compound derivatives, but experimental verification is required.
Visualizations
Caption: A general experimental workflow for improving the solubility of this compound derivatives.
Caption: A simplified signaling pathway illustrating the prodrug activation concept.
References
Technical Support Center: Cross-Coupling Reactions of 1,8-Dichloro-9H-fluoren-9-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the reaction condition optimization for the cross-coupling of 1,8-Dichloro-9H-fluoren-9-one.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The Palladium(0) active species has not been efficiently generated from the Pd(II) precatalyst, or the catalyst has decomposed. 2. Poor Ligand Choice: The phosphine ligand may not be suitable for the specific transformation, leading to slow oxidative addition or reductive elimination. 3. Inappropriate Base: The base may be too weak to facilitate the transmetalation step (in Suzuki) or deprotonation of the amine (in Buchwald-Hartwig). 4. Solvent Issues: The solvent may not be sufficiently polar to dissolve the reagents, or it may be coordinating to the metal center and inhibiting catalysis. 5. Low Reaction Temperature: The activation energy for the rate-determining step (often oxidative addition) is not being overcome. | 1. Catalyst Activation: If using a Pd(II) precatalyst, ensure anhydrous and oxygen-free conditions to allow for proper reduction to Pd(0). Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄. 2. Ligand Screening: For Suzuki and Buchwald-Hartwig reactions, screen a variety of electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos). For Sonogashira, ensure the phosphine ligand is not too bulky to inhibit alkyne coordination. 3. Base Optimization: For Suzuki coupling, try stronger inorganic bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or K₂CO₃ is often effective.[1][2] 4. Solvent Selection: Use polar aprotic solvents like dioxane, toluene, or DMF. Ensure solvents are anhydrous and degassed. 5. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. |
| Formation of Mono-substituted Product Only | 1. Steric Hindrance: After the first coupling, the steric bulk around the remaining chlorine atom may be too great for the catalyst to approach for the second oxidative addition. 2. Deactivation of Catalyst: The catalyst may be deactivating over the course of the reaction before the second coupling can occur. 3. Insufficient Equivalents of Coupling Partner: Not enough of the boronic acid, amine, or alkyne is present for the second reaction. | 1. Ligand and Catalyst Choice: Use a catalyst system known for coupling sterically hindered substrates, which often involves bulky, electron-rich phosphine ligands. 2. Catalyst Loading: Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). 3. Reagent Stoichiometry: Use a slight excess (2.2-2.5 equivalents) of the coupling partner to drive the reaction to completion. |
| Significant Dehalogenation (Hydrodehalogenation) | 1. Presence of Water or Protic Impurities: These can act as a proton source for the hydrodehalogenation side reaction. 2. β-Hydride Elimination: This can occur from an intermediate palladium-hydride species, leading to the reduced arene. | 1. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly dried bases. 2. Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Screening different ligands may be necessary. |
| Homocoupling of Coupling Partners (e.g., Biaryl Formation in Suzuki) | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. 2. Glaser Coupling (in Sonogashira): In the presence of a copper co-catalyst, terminal alkynes can undergo oxidative homocoupling. | 1. Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. 2. Copper-Free Sonogashira: Consider using a copper-free Sonogashira protocol. If copper is necessary, use it in catalytic amounts and maintain strictly anaerobic conditions. |
Troubleshooting Logic Diagram
Caption: A flowchart for troubleshooting common issues in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best suited for the functionalization of this compound?
A1: The choice of reaction depends on the desired substituent.
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Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl groups. It generally has a broad functional group tolerance.[2]
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Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with primary or secondary amines.
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Sonogashira Coupling: Used for forming C-C triple bonds with terminal alkynes.
Q2: How can I achieve selective mono-arylation of this compound?
A2: Achieving selective mono-arylation can be challenging due to the similar reactivity of the two chlorine atoms. However, it can be favored by:
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Using a stoichiometric amount (1.0-1.2 equivalents) of the coupling partner.
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Lowering the reaction temperature to slow down the reaction rate.
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Choosing a bulky ligand that may sterically hinder the second coupling after the first has occurred.
Q3: What is the typical order of halide reactivity in palladium-catalyzed cross-coupling reactions?
A3: The general order of reactivity for aryl halides is I > Br > OTf > Cl > F.[2] Since you are starting with a dichloro-substrate, more forcing conditions (higher temperatures, more active catalyst systems) may be required compared to the analogous dibromo- or diiodo-fluorenones.
Q4: Are there any specific safety precautions to consider?
A4: Yes.
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Palladium Catalysts: While generally not highly toxic, they are expensive and should be handled in a fume hood.
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Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.
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Bases: Strong bases like NaOtBu and K₃PO₄ are corrosive and hygroscopic. Handle them with appropriate personal protective equipment in a dry environment.
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Solvents: Anhydrous and degassed solvents are often required. Some, like dioxane, have specific health and safety risks. Always consult the Safety Data Sheet (SDS) for each reagent.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Double Coupling
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To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (2.5 equiv.), and the base (e.g., K₂CO₃, 4.0 equiv.).
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Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand if necessary.
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Add the degassed solvent system (e.g., a mixture of toluene and water).
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
General Experimental Workflow Diagram
Caption: A generalized workflow for performing cross-coupling reactions.
Data on Reaction Conditions
While specific data for this compound is limited in the literature, the following tables provide typical starting conditions for optimization based on general knowledge of the named reactions.
Table 1: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, P(t-Bu)₃ |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |
| Temperature | 80 - 120 °C |
Table 2: Typical Buchwald-Hartwig Amination Conditions
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, RuPhos |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 90 - 130 °C |
Table 3: Typical Sonogashira Coupling Conditions
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Co-catalyst | CuI (optional) |
| Base | Et₃N, DiPEA |
| Solvent | THF, DMF |
| Temperature | Room Temperature - 80 °C |
References
Technical Support Center: Regioselective Functionalization of 1,8-Dichloro-9H-fluoren-9-one
Welcome to the technical support center for the regioselective functionalization of 1,8-dichloro-9H-fluoren-9-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges with this specific substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselective mono-functionalization of this compound?
The primary challenges in the regioselective mono-functionalization of this compound stem from the similar electronic environments and steric accessibility of the chlorine atoms at the C1 and C8 positions. The ketone group at the C9 position influences the reactivity of both positions, often leading to mixtures of 1-substituted, 8-substituted, and 1,8-disubstituted products. Achieving high selectivity for mono-substitution at a specific position requires careful optimization of reaction conditions.
Q2: How do electronic and steric effects influence the reactivity of the C1 and C8 positions?
Both electronic and steric factors play a crucial role in determining the regioselectivity of substitution reactions on the this compound core.
-
Electronic Effects: The electron-withdrawing nature of the carbonyl group at C9 deactivates the aromatic rings towards electrophilic substitution but activates them for nucleophilic aromatic substitution (SNA_r). The precise influence on the relative reactivity of C1 versus C8 can be subtle and is often substrate- and reaction-dependent.
-
Steric Hindrance: The fluorenone core is largely planar, but the proximity of the C1 and C8 positions to the carbonyl group and the other aromatic ring can create distinct steric environments. For bulky nucleophiles or in transition-metal catalyzed reactions with sterically demanding ligands, the accessibility of these positions can differ, influencing the regioselectivity.
Q3: Are there any general strategies to promote selectivity for the C1 position?
While achieving exclusive selectivity can be challenging, certain strategies may favor functionalization at the C1 position. The use of directing groups or employing reaction conditions that are highly sensitive to minor differences in steric hindrance can be explored. For some palladium-catalyzed cross-coupling reactions, the choice of ligand can significantly influence the regiochemical outcome.[1]
Troubleshooting Guides
Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNA_r) Reactions (e.g., Amination, Etherification)
Problem: The reaction yields a mixture of 1- and 8-mono-substituted isomers, along with the 1,8-disubstituted product, with no clear selectivity.
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | High temperatures can overcome the small energetic barrier between the transition states leading to the different isomers, resulting in poor selectivity. Solution: Screen a range of lower temperatures (e.g., from room temperature up to 90°C) to identify a window where the desired regioselectivity is enhanced. |
| Non-optimal Solvent | The polarity and coordinating ability of the solvent can influence the stability of the Meisenheimer intermediates and the overall reaction pathway. Solution: Test a variety of aprotic polar solvents such as DMF, DMAc, NMP, and DMSO. |
| Inappropriate Base | The strength and steric bulk of the base can affect the deprotonation of the nucleophile and potentially interact with the substrate, influencing selectivity. Solution: Evaluate a range of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., DBU, DIPEA) of varying strengths and steric profiles. |
| Steric Similarity of C1/C8 | For nucleophiles that are not sterically demanding, the inherent electronic similarity of the C1 and C8 positions may lead to low selectivity. Solution: Consider using a bulkier nucleophile to probe for differences in steric accessibility between the two positions. |
Low Yield and/or Poor Selectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Problem: The desired mono-substituted product is obtained in low yield, or a mixture of isomers is formed.
| Potential Cause | Troubleshooting Steps |
| Incorrect Ligand Choice | The ligand plays a critical role in determining the catalyst's activity and selectivity. Steric and electronic properties of the ligand are paramount. Solution: Screen a variety of phosphine-based ligands with different steric bulk and electron-donating properties. For instance, bulky, electron-rich ligands like SPhos have shown high efficacy in Suzuki-Miyaura couplings of challenging aryl chlorides.[1] |
| Suboptimal Catalyst Precursor or Loading | The choice of palladium precursor and its concentration can impact the formation of the active catalytic species. Solution: Evaluate different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and optimize the catalyst loading (typically between 1-5 mol%). |
| Ineffective Base/Solvent System | The base and solvent system is crucial for the transmetalation and reductive elimination steps in the catalytic cycle. Solution: Test various base/solvent combinations. For Suzuki-Miyaura reactions, common systems include K₃PO₄ in 1,4-dioxane/water or Cs₂CO₃ in DMF. |
| Side Reactions | At elevated temperatures, side reactions such as dehalogenation or catalyst decomposition can occur, leading to lower yields. Solution: Conduct the reaction at the lowest effective temperature and ensure an inert atmosphere to minimize side reactions. |
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Monocoupling Reaction
This protocol is a starting point and will likely require optimization for regioselectivity.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a suitable base (e.g., K₃PO₄, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to separate the isomers.
Visualizations
Experimental Workflow for Regioselectivity Optimization
Caption: A flowchart illustrating the systematic approach to optimizing reaction conditions for the regioselective mono-functionalization of this compound.
Decision Tree for Troubleshooting Poor Regioselectivity
Caption: A decision tree to guide researchers in troubleshooting experiments that exhibit poor regioselectivity for the functionalization of this compound.
References
Technical Support Center: Safe Handling and Storage of Chlorinated Fluorenones
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of chlorinated fluorenones. The following information is intended to supplement, not replace, your institution's safety protocols and a thorough review of the specific Safety Data Sheet (SDS) for the compound you are using.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with chlorinated fluorenones?
A1: The primary hazards of chlorinated fluorenones include:
-
Skin, Eye, and Respiratory Irritation: Direct contact with chlorinated fluorenones can cause irritation to the skin and eyes.[1][2] Inhalation of dust particles may lead to respiratory tract irritation.[1][2]
-
Potential for Systemic Toxicity: Chlorinated aromatic compounds can have systemic effects. Some chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) are known to exhibit dioxin-like toxicity and can act as agonists for the aryl hydrocarbon receptor (AhR).[3] The toxicity of Cl-PAHs can increase with the degree of chlorination.[3]
-
Carcinogenicity and Mutagenicity: Some Cl-PAHs are known to be carcinogenic, mutagenic, and teratogenic.[3] While specific data for many chlorinated fluorenones are limited, it is prudent to handle them as potentially carcinogenic and mutagenic.
Q2: What are the appropriate storage conditions for chlorinated fluorenones?
A2: Chlorinated fluorenones should be stored in a cool, dry, and well-ventilated area.[1][2] Keep containers tightly closed to prevent the absorption of moisture and to contain dust particles.[1][2] Store them away from incompatible materials such as strong oxidizing agents.[1]
Q3: What personal protective equipment (PPE) is required when working with chlorinated fluorenones?
A3: The following PPE should be worn when handling chlorinated fluorenones:
-
Eye Protection: Chemical safety goggles are mandatory.[1][2]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is essential to consult a glove compatibility chart for the specific solvent being used.[2][4] For chlorinated solvents, neoprene or butyl rubber gloves may offer better protection.[1][4]
-
Body Protection: A lab coat should be worn to protect clothing and skin.[5]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[1][2] If a fume hood is not available or if there is a risk of generating significant dust, a respirator may be necessary.[1]
Q4: How should I dispose of chlorinated fluorenone waste?
A4: Chlorinated fluorenone waste is considered hazardous waste. It should be collected in a labeled, sealed container and disposed of through your institution's hazardous waste management program.[2] Do not dispose of this material down the drain or in regular trash.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Static electricity causing the powder to "jump" during weighing. | Dry laboratory environment. | Use an anti-static gun or ionizer in the balance. Handle the compound on a weighing paper treated with an anti-static agent. |
| Difficulty in achieving complete dissolution in a solvent. | Poor solvent choice or insufficient mixing. | Consult solubility data for the specific chlorinated fluorenone. Use a combination of solvents or gently heat the mixture if the compound is thermally stable. Sonication can also aid dissolution. |
| Contamination of other experiments with the chlorinated fluorenone. | Poor housekeeping and improper handling techniques. | Always work in a designated area. Clean the work area and all equipment thoroughly after use. Change gloves frequently, especially after handling the compound. |
| Skin or eye irritation after working with the compound. | Inadequate PPE or accidental exposure. | Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2] Review and improve your PPE practices. |
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Known Hazards | Recommended Glove Material (for solid handling) | Solubility in Common Solvents |
| 9-Fluorenone | 180.21 | Eye Irritant | Nitrile | Soluble in acetone, chloroform, and other organic solvents. |
| 2,7-Dichlorofluorene | 221.09 | Skin Irritant, Serious Eye Irritant, May cause respiratory irritation[1][2] | Nitrile | Data not readily available. Expected to be soluble in chlorinated and aromatic solvents. |
| 2,4,7-Trichlorofluorene | 269.5 | Causes skin irritation | Nitrile or Neoprene | Data not readily available. Expected to be soluble in chlorinated and aromatic solvents. |
| General Chlorinated Fluorenones | Varies | Irritants, potential for systemic toxicity and carcinogenicity[3] | Neoprene or Butyl rubber when handling with chlorinated solvents | Generally low water solubility, higher solubility in nonpolar organic solvents. |
Experimental Protocols
Detailed Methodology for Weighing and Transferring Chlorinated Fluorenones
-
Preparation: Don all required PPE (lab coat, safety goggles, and appropriate chemical-resistant gloves). Ensure the balance is in a certified chemical fume hood or a ventilated balance enclosure.
-
Taring the Vessel: Place a clean, dry weigh boat or a pre-weighed vial on the balance pan and tare the balance to zero.
-
Dispensing the Solid: Using a clean spatula, carefully transfer the desired amount of the chlorinated fluorenone from the stock bottle to the weigh boat or vial. To minimize dust generation, avoid dropping the powder from a height.
-
Recording the Mass: Once the target mass is reached, close the stock bottle and record the exact mass.
-
Transferring to the Reaction Vessel:
-
For vessels with a wide opening: Gently pour the solid from the weigh boat into the vessel. Use a spatula to guide the powder and ensure a complete transfer.
-
For vessels with a narrow opening: Use a powder funnel to guide the solid into the vessel.[6][7] Alternatively, crease a piece of weighing paper to create a channel and gently tap it to transfer the solid.[8][9]
-
-
Rinsing: If quantitative transfer is critical, rinse the weigh boat or weighing paper with a small amount of the reaction solvent to transfer any residual powder into the reaction vessel.[6][7]
-
Cleanup: Carefully clean the spatula and the weighing area with a solvent-moistened wipe. Dispose of the wipe and any contaminated materials as hazardous waste.
Detailed Methodology for Decontamination of Glassware and Equipment
-
Initial Rinse: In a chemical fume hood, rinse the glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chlorinated fluorenone residue. Collect the rinse solvent as hazardous waste.
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Detergent Wash: Wash the rinsed items with a laboratory detergent and warm water.[10] Use a brush to scrub all surfaces thoroughly.
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Solvent Rinse: Rinse the washed items with a polar organic solvent like acetone to remove any remaining organic residue and to aid in drying.
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Final Rinse: Thoroughly rinse the glassware and equipment with deionized water.
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Drying: Allow the items to air dry completely or place them in a drying oven.
-
Verification (Optional but Recommended): For critical applications, a final rinse with a high-purity solvent can be collected and analyzed (e.g., by UV-Vis spectroscopy or chromatography) to ensure no detectable residue remains.
Signaling Pathways and Experimental Workflows
Caption: Workflow for responding to a chlorinated fluorenone spill.
Caption: Decision-making process for selecting appropriate PPE.
References
- 1. safetyware.com [safetyware.com]
- 2. gloves.com [gloves.com]
- 3. springenvironmental.com [springenvironmental.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. csub.edu [csub.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemedx.org [chemedx.org]
- 9. Untitled Document [groups.chem.ubc.ca]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Validation & Comparative
Comparative Analysis of 1,8-Dichloro-9H-fluoren-9-one and Other Fluorenone Derivatives in Drug Development
A detailed examination of the synthetic strategies and biological activities of fluorenone compounds, with a focus on chlorinated derivatives, for researchers, scientists, and drug development professionals.
Introduction
Fluorenone and its derivatives represent a significant class of polycyclic aromatic hydrocarbons that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been extensively studied for their potential as anticancer, antimicrobial, and antiviral agents.[1][2] The planar tricyclic system of the fluorene nucleus allows for various substitutions, leading to a wide array of analogues with distinct physicochemical and biological properties. Among these, halogenated fluorenones, particularly dichlorinated isomers, are of special interest due to the profound impact of halogen substitution on molecular properties and biological activity. This guide provides a comparative analysis of 1,8-dichloro-9H-fluoren-9-one with other fluorenones, focusing on their synthesis, and in vitro biological performance.
Synthesis of Dichlorinated Fluorenones
The synthesis of dichlorinated fluorenones typically involves a two-step process: the chlorination of the fluorene core followed by oxidation to the corresponding fluorenone.
Experimental Protocol: Synthesis of 2,7-Dichlorofluorene
A common method for the synthesis of 2,7-dichlorofluorene involves the direct chlorination of fluorene using a suitable chlorinating agent in a solvent.
Materials:
-
Fluorene
-
Glacial Acetic Acid
-
Sulfuryl Chloride (SO₂Cl₂)
-
Iron (III) Chloride (FeCl₃) (catalyst)
Procedure:
-
Industrial fluorene is dissolved in glacial acetic acid in a reaction vessel.
-
A catalytic amount of iron (III) chloride is added to the solution.
-
The mixture is cooled to approximately 16°C.
-
Sulfuryl chloride is added dropwise while maintaining the temperature below 20°C.
-
After the addition is complete, the reaction mixture is allowed to react for 2 hours.
-
The temperature is then raised to 95°C for 30 minutes.
-
The mixture is subsequently cooled to 20°C to allow for crystallization.
-
The resulting solid is collected by filtration, washed with water, and dried to yield 2,7-dichlorofluorene.[3]
Experimental Protocol: Oxidation to 2,7-Dichloro-9H-fluoren-9-one
The synthesized 2,7-dichlorofluorene can be oxidized to 2,7-dichloro-9H-fluoren-9-one. A green and efficient method utilizes aerobic oxidation.
Materials:
-
2,7-Dichlorofluorene
-
Potassium Hydroxide (KOH)
-
Tetrahydrofuran (THF)
Procedure:
-
2,7-Dichlorofluorene is dissolved in THF.
-
Potassium hydroxide is added to the solution.
-
The reaction is stirred under ambient conditions, allowing for aerobic oxidation.
-
The product, 2,7-dichloro-9H-fluoren-9-one, can be isolated in high yield and purity.
A similar synthetic strategy could theoretically be employed for the synthesis of this compound, although the regioselectivity of the initial chlorination step would be a critical factor to control to obtain the desired isomer.
Comparative Biological Activity
The biological activity of fluorenone derivatives is highly dependent on the nature and position of substituents on the fluorene ring. Halogenation, in particular, can significantly influence the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby affecting its interaction with biological targets.
Anticancer Activity
Studies on 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues have demonstrated significant cytotoxic activity against human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231) cell lines.[4] Some of these synthesized compounds showed remarkable activity when compared to the standard anticancer drug, Taxol.[4]
Another novel fluorene derivative, 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF), has been shown to inhibit human hepatocellular carcinoma (HCC) cells. Its mechanism of action involves the generation of reactive oxygen species (ROS), which leads to apoptosis through both extrinsic (receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[5] Furthermore, MSDF was found to suppress the MAPK/ERK and PI3K/Akt signaling pathways.[5]
Table 1: Comparative in vitro Cytotoxicity of Fluorenone Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 2,7-dichloro-9H-fluorene-based azetidinones | A549 (Lung Carcinoma) | Data not quantified as IC₅₀, but showed remarkable activity | [4] |
| MDA-MB-231 (Breast Carcinoma) | Data not quantified as IC₅₀, but showed remarkable activity | [4] | |
| MSDF | Huh7 (Hepatocellular Carcinoma) | ~5 | [5] |
| Hep3B (Hepatocellular Carcinoma) | ~10 | [5] |
Note: Direct IC₅₀ values for this compound are not available in the cited literature.
Based on structure-activity relationship (SAR) principles for halogenated aromatic compounds, it can be hypothesized that the position of the chlorine atoms would significantly impact the biological activity of dichlorofluorenones. The 1,8-disubstitution pattern would likely result in a different dipole moment and steric profile compared to the 2,7-isomer, which could lead to altered binding affinities for biological targets and potentially different cytotoxic profiles. However, without experimental data, this remains a well-reasoned conjecture.
Antimicrobial Activity
Derivatives of 2,7-dichlorofluorene have also been evaluated for their antimicrobial properties against multidrug-resistant strains, showing promising results.[4]
Signaling Pathways and Mechanisms of Action
Dihydrofolate Reductase (DHFR) Inhibition
One of the proposed mechanisms of action for the anticancer activity of some fluorene derivatives is the inhibition of dihydrofolate reductase (DHFR).[4] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[1] Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, which are vital for cell proliferation.[1] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[6]
Caption: Dihydrofolate Reductase (DHFR) Inhibition by Fluorenone Derivatives.
ROS-Mediated Apoptosis and Signaling Pathway Modulation
The fluorene derivative MSDF has been shown to induce cancer cell death through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS).
Caption: Anticancer Mechanism of the Fluorene Derivative MSDF.
Experimental Methodologies
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of fluorenone derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the fluorenone derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
Fluorenone and its derivatives, particularly halogenated analogues, represent a promising scaffold for the development of novel therapeutic agents. While this guide has provided a comparative overview based on the available literature for compounds like 2,7-dichloro-9H-fluoren-9-one and other derivatives, the lack of specific experimental data for this compound highlights a gap in the current research landscape. Future studies directly comparing the biological activities of different dichlorofluorenone positional isomers are crucial to fully elucidate their structure-activity relationships and to identify the most potent candidates for further preclinical and clinical development. The diverse mechanisms of action, including DHFR inhibition and induction of ROS-mediated apoptosis, underscore the potential of this chemical class to target multiple pathways in cancer and infectious diseases.
References
- 1. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studies-on-the-inhibition-of-dihydrofolate-reductase-by-the-folate-antagonists - Ask this paper | Bohrium [bohrium.com]
- 3. CN105001044A - Synthesis method of 2,7-dichlorofluorene - Google Patents [patents.google.com]
- 4. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
Validating the Structure of 1,8-Dichloro-9H-fluoren-9-one: A Comparative Crystallographic Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Fluorenone Structures
The validation of the crystal structure of 1,8-Dichloro-9H-fluoren-9-one would rely on a detailed comparison of its bond lengths, bond angles, and crystal packing with those of known fluorenone derivatives. The introduction of chlorine atoms at the 1 and 8 positions is expected to induce steric and electronic changes in the fluorenone core.
Below is a comparison of the crystallographic data for 9-fluorenone, which serves as a baseline, and 2,7-dinitro-9-fluorenone, a substituted derivative for which data is publicly available. This comparison illustrates the type of data used for structural validation.
| Parameter | 9-Fluorenone | 2,7-Dinitro-9-fluorenone | This compound |
| Formula | C13H8O | C13H6N2O5 | C13H6Cl2O |
| Crystal System | Orthorhombic | Monoclinic | Expected: Monoclinic or Orthorhombic |
| Space Group | P212121 | P21/c | To be determined |
| a (Å) | 11.66 | 13.931 | To be determined |
| b (Å) | 14.88 | 12.029 | To be determined |
| c (Å) | 5.02 | 7.218 | To be determined |
| α (°) | 90 | 90 | To be determined |
| β (°) | 90 | 104.14 | To be determined |
| γ (°) | 90 | 90 | To be determined |
| Volume (ų) | 870.7 | 1172.5 | To be determined |
| Z | 4 | 4 | To be determined |
Note: The crystallographic data for this compound is not publicly available and is presented here as "To be determined" for illustrative purposes.
Experimental Protocol for X-ray Crystallography
The following is a detailed methodology for the single-crystal X-ray diffraction analysis of a small organic molecule like this compound.
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
Common solvents include ethanol, methanol, or a mixture of benzene and pentane.[1]
-
The solution is left undisturbed in a loosely covered container to allow for the slow formation of well-ordered crystals.
2. Data Collection:
-
A suitable crystal is mounted on a goniometer head.
-
Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
The crystal is maintained at a constant low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Data Processing:
-
The collected diffraction images are processed to integrate the intensities of the reflections.
-
Corrections are applied for factors such as Lorentz and polarization effects, and absorption.
-
The unit cell parameters, crystal system, and space group are determined from the diffraction data.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined by least-squares methods against the experimental diffraction data.
-
Anisotropic displacement parameters for non-hydrogen atoms are typically refined.
-
Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.
5. Validation:
-
The final refined structure is validated using crystallographic software to check for consistency and quality.
-
Key validation metrics include the R-factor, weighted R-factor (wR2), and goodness-of-fit (GooF).
-
The final atomic coordinates, bond lengths, bond angles, and other crystallographic data are deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Visualizing the Crystallographic Workflow
The following diagram illustrates the typical workflow for validating a chemical structure using X-ray crystallography.
Caption: Workflow for X-ray crystallography from synthesis to publication.
Comparative Structural Diagram
This diagram illustrates the logical relationship in comparing the crystallographic data of this compound with its parent compound and other derivatives.
Caption: Comparative analysis of this compound.
References
A Comparative Guide to the Synthesis of 1,8-Dichloro-9H-fluoren-9-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthesis protocols for 1,8-Dichloro-9H-fluoren-9-one, a key intermediate in the development of various bioactive molecules. We will explore a traditional oxidation method and a modern, greener alternative, presenting a detailed comparison of their performance based on experimental data.
At a Glance: Synthesis Protocol Comparison
| Parameter | Traditional Method (Chromium Trioxide Oxidation) | Alternative Method (Aerobic Oxidation) |
| Starting Material | 1,8-Dichloro-9H-fluorene | 1,8-Dichloro-9H-fluorene |
| Key Reagents | Chromium trioxide, Acetic acid | Potassium hydroxide, Tetrahydrofuran, Air (O₂) |
| Reaction Time | Several hours | 1 - 8 hours |
| Yield | Moderate to high (typically 60-80%) | High to excellent (up to 99%)[1] |
| Purity | Good, may require extensive purification | High (up to 99.5%) |
| Environmental Impact | Significant (use of heavy metals) | Low (uses air as an oxidant) |
| Safety Concerns | Use of a carcinogenic and highly toxic reagent | Use of a strong base |
Introduction to Synthetic Strategies
The synthesis of this compound typically involves the oxidation of the corresponding 1,8-Dichloro-9H-fluorene. Historically, this transformation has been achieved using strong, often hazardous, oxidizing agents. However, recent advancements in green chemistry have led to the development of more sustainable and efficient protocols. This guide will delve into a classic approach using chromium trioxide and a contemporary method employing aerobic oxidation.
Another potential, though less commonly detailed for this specific isomer, synthetic route is the intramolecular Friedel-Crafts acylation of a corresponding 2-biphenylcarboxylic acid derivative. This method involves the cyclization of the acid to form the fluorenone core.
Experimental Protocols
Traditional Synthesis: Chromium Trioxide Oxidation
This method relies on the strong oxidizing power of chromium trioxide to convert the methylene group of 1,8-Dichloro-9H-fluorene to a ketone. While effective, this method involves the use of a carcinogenic hexavalent chromium reagent.
Experimental Procedure (Analogous for 1,8-dichloro isomer):
-
In a flask equipped with a reflux condenser, dissolve 1,8-Dichloro-9H-fluorene in glacial acetic acid.
-
Slowly add a solution of chromium trioxide in a mixture of acetic acid and water to the fluorene solution while stirring.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the mixture to room temperature and pour it into a large volume of cold water.
-
Filter the resulting precipitate, wash thoroughly with water to remove chromium salts, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a toluene/hexane mixture) to obtain pure this compound.
Alternative Synthesis: Aerobic Oxidation with Potassium Hydroxide
This modern approach utilizes atmospheric oxygen as the primary oxidant, catalyzed by a strong base, offering a significantly greener and more efficient alternative to traditional methods. This protocol is noted for its high yields and purity under mild, ambient conditions.[1]
Experimental Procedure:
-
In a round-bottom flask, dissolve 1,8-Dichloro-9H-fluorene in tetrahydrofuran (THF).
-
Add powdered potassium hydroxide to the solution.
-
Stir the mixture vigorously at room temperature, open to the atmosphere (or with an air inlet), for 1 to 8 hours. The reaction progress can be monitored by TLC.
-
Upon completion, filter the reaction mixture to remove the potassium hydroxide.
-
Evaporate the THF from the filtrate under reduced pressure.
-
Wash the resulting solid with water and dry to yield this compound of high purity.
Logical Workflow of Synthesis Routes
References
A Comparative Guide to the Electronic Properties of Dichloro-Substituted Fluorenones and Other Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of dichloro-substituted fluorenones against other substituted fluorenone derivatives. The inclusion of experimental data, detailed methodologies, and visual diagrams aims to offer a comprehensive resource for researchers in materials science and drug development.
Comparative Analysis of Electronic Properties
The electronic properties of fluorenones, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap (band gap), and absorption and emission wavelengths, are significantly influenced by the nature and position of substituents on the fluorenone core. Dichloro-substitution, typically at the 2 and 7 positions, imparts distinct electronic characteristics due to the electron-withdrawing nature of chlorine atoms.
The following table summarizes the electronic properties of 2,7-dichlorofluorenone compared to other representative fluorenone derivatives. It is important to note that the data has been compiled from various sources, and experimental or computational conditions may vary.
| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | λ_max_ abs (nm) | λ_max_ em (nm) | Reference(s) |
| Fluorenone | None | -7.99 | -1.53 | 6.46 | ~375 | - | [1] |
| 2,7-Dichlorofluorenone | 2,7-dichloro | Not Available | Not Available | Not Available | Not Available | Not Available | |
| 2,7-Dinitrofluorenone | 2,7-dinitro | Not Available | Not Available | Not Available | Not Available | Not Available | |
| 2,4,7-Trinitrofluorenone | 2,4,7-trinitro | Not Available | Not Available | Not Available | Not Available | Not Available | |
| 2-Methoxyfluorenone | 2-methoxy | Not Available | Not Available | Not Available | ~432 | ~520 | [2] |
| 3-Methoxyfluorenone | 3-methoxy | Not Available | Not Available | Not Available | ~420 | ~510 | [2] |
| 2,7-Diphenylfluorenone | 2,7-diphenyl | Not Available | Not Available | Not Available | 324, 437 | 540 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the electronic properties of fluorenones are provided below.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Apparatus and Reagents:
-
A three-electrode electrochemical cell (working electrode, reference electrode, and counter electrode).
-
Potentiostat.
-
Inert gas (e.g., nitrogen or argon).
-
Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile).
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Fluorenone sample.
-
Ferrocene (as an internal standard).
Procedure:
-
Prepare a solution of the fluorenone sample (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (typically 0.1 M).
-
Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire).
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere above the solution throughout the experiment.
-
Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan rate is typically set between 50 and 200 mV/s.
-
After obtaining the voltammogram of the sample, add a small amount of ferrocene to the solution and record its voltammogram under the same conditions.
-
The oxidation and reduction potentials of the fluorenone derivative are determined from the resulting voltammogram and referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.
-
The HOMO and LUMO energies can be estimated using the following empirical formulas:
-
HOMO (eV) = -[E_ox_ vs. Fc/Fc+ + 4.8]
-
LUMO (eV) = -[E_red_ vs. Fc/Fc+ + 4.8]
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the absorption and emission properties of molecules, which are related to their electronic transitions.
Apparatus and Reagents:
-
UV-Vis spectrophotometer.
-
Fluorometer (for emission spectra).
-
Quartz cuvettes (typically 1 cm path length).
-
Spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile).
-
Fluorenone sample.
Procedure:
-
Prepare a dilute solution of the fluorenone sample in the chosen solvent. The concentration should be adjusted to have an absorbance maximum between 0.5 and 1.5.
-
Record the absorption spectrum using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm). Use a cuvette containing the pure solvent as a blank.
-
The wavelength of maximum absorption (λ_max_ abs) is determined from the spectrum.
-
To measure the fluorescence emission spectrum, excite the sample at its λ_max_ abs using a fluorometer.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission (λ_max_ em) is determined from the emission spectrum.
-
The optical band gap can be estimated from the onset of the absorption spectrum using the formula: E_g_ (eV) = 1240 / λ_onset_ (nm).
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.
Software and Methodology:
-
Quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).
-
A suitable functional (e.g., B3LYP, M06-2X).
-
A suitable basis set (e.g., 6-31G(d), 6-311+G(d,p)).
Procedure:
-
Construct the 3D structure of the fluorenone molecule using a molecular modeling interface.
-
Perform a geometry optimization of the molecule in the ground state using the chosen functional and basis set. This step finds the lowest energy conformation of the molecule.
-
Verify that the optimized geometry corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a true minimum.
-
From the output of the geometry optimization, the energies of the HOMO and LUMO are obtained.
-
The electronic band gap is calculated as the difference between the LUMO and HOMO energies.
-
To simulate the UV-Vis absorption spectrum, perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry. This will provide the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption wavelengths and intensities.
Visualizations
Experimental Workflow for Characterizing Fluorenone Electronic Properties
Caption: Experimental and computational workflow for characterizing the electronic properties of fluorenones.
Dihydrofolate Reductase (DHFR) Inhibition by Dichloro-Substituted Fluorenones
Some dichloro-substituted fluorene derivatives have shown potential as antimicrobial and anticancer agents through the inhibition of the enzyme dihydrofolate reductase (DHFR).[4] DHFR is a crucial enzyme in the folate metabolic pathway, which is essential for the synthesis of DNA, RNA, and certain amino acids.[4][5] Inhibition of DHFR disrupts these processes, leading to cell death.[4][5]
Caption: Mechanism of DHFR inhibition by dichloro-substituted fluorenone derivatives.
Conclusion
The electronic properties of fluorenones are highly tunable through chemical modification. Dichloro-substitution, as with other electron-withdrawing groups, is expected to lower the HOMO and LUMO energy levels and potentially alter the absorption and emission characteristics of the fluorenone core. This modification of electronic properties is crucial for the design of new materials for organic electronics and for the development of novel therapeutic agents. The potential for dichloro-substituted fluorenones to act as DHFR inhibitors highlights the importance of understanding these structure-property relationships in the context of drug discovery. Further systematic studies directly comparing a wide range of substituted fluorenones under consistent experimental and computational conditions would be highly valuable for the rational design of new functional molecules.
References
- 1. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
Biological Activity of 1,8-Dichloro-9H-fluoren-9-one Derivatives: A Comparative Analysis
Despite a comprehensive search of available scientific literature, no specific studies detailing the synthesis and biological evaluation of 1,8-dichloro-9H-fluoren-9-one derivatives were identified. Research on the biological activities of dichlorinated 9H-fluoren-9-one compounds has primarily focused on other isomers, most notably the 2,7-dichloro substitution pattern. This guide, therefore, summarizes the known biological activities of related fluorenone derivatives to provide a contextual understanding, while highlighting the significant data gap concerning the 1,8-dichloro isomer.
Overview of Biologically Active Fluorenone Derivatives
Fluorenone and its derivatives have attracted considerable interest in medicinal chemistry due to their diverse pharmacological activities. Various substituted fluorenones have been investigated for their potential as antimicrobial, anticancer, and enzyme inhibitory agents. The biological activity is often highly dependent on the nature and position of the substituents on the fluorene core.
Comparison with Other Dichlorinated and Substituted Fluorenone Derivatives
While data on this compound is absent, studies on other derivatives offer insights into the potential bioactivities of this class of compounds.
Table 1: Summary of Biological Activities of Various Fluorenone Derivatives (Excluding 1,8-dichloro Isomer)
| Derivative Class | Biological Activity | Key Findings |
| 2,7-Dichloro-9H-fluorene-based Thiazolidinones and Azetidinones | Antimicrobial, Anticancer | Showed activity against multidrug-resistant bacterial strains and cytotoxicity against human lung (A549) and breast (MDA-MB-231) cancer cell lines. |
| O-Aryl-Carbamoyl-Oxymino-fluorene Derivatives | Antimicrobial, Antibiofilm | Exhibited inhibitory effects against various bacterial and fungal strains, with some derivatives showing significant antibiofilm activity. |
| Symmetrical 2,7-Disubstituted 9H-fluoren-9-one Derivatives | Enzyme Inhibition (SIRT2) | Identified as selective inhibitors of Sirtuin 2 (SIRT2), a target for neurodegenerative diseases and cancer. |
| Fluorene-triazole Hybrids | Anticancer | Demonstrated cytotoxic effects against various cancer cell lines. |
Experimental Protocols for Related Compounds
The methodologies employed in the studies of related fluorenone derivatives provide a framework for potential future investigations of this compound derivatives.
Antimicrobial Activity Assessment (General Protocol)
A common method to assess antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The suspension is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth in a 96-well microtiter plate.
-
Incubation: The standardized microbial inoculum is added to each well containing the diluted compounds. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assays (General Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to evaluate the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Potential Signaling Pathways and Mechanisms of Action (Hypothetical for 1,8-dichloro derivatives)
Based on the activities of other fluorenone derivatives, potential mechanisms of action for this compound derivatives, if found to be active, could involve:
-
Inhibition of key enzymes: As seen with SIRT2 inhibitors, these compounds could target specific enzymes involved in disease progression.
-
Disruption of microbial cell membranes: A common mechanism for antimicrobial agents.
-
Induction of apoptosis in cancer cells: A primary goal for anticancer drug development.
Below is a hypothetical workflow for the initial screening of this compound derivatives.
Performance of 1,8-Dichloro-9H-fluoren-9-one in Organic Devices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of materials is paramount in the advancement of organic electronic devices. Fluorenone derivatives, known for their rigid structure and favorable electronic properties, are a promising class of materials for various applications within Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). This guide provides a comparative analysis of 1,8-dichloro-9H-fluoren-9-one, a halogenated fluorenone derivative, against established materials in organic electronics.
Due to a lack of extensive published data specifically on the performance of this compound in organic devices, this guide will draw comparisons based on the known effects of halogen substituents on the fluorenone core and the performance of analogous fluorenone derivatives. The insights provided are intended to guide researchers in evaluating its potential as an electron transport or host material.
Potential Roles in Organic Devices
The electron-withdrawing nature of the ketone group and the chlorine substituents on the fluorenone core suggests that this compound would be a suitable candidate for electron-transporting or host materials in OLEDs. The halogenation is expected to influence key properties such as the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) energy levels, as well as the triplet energy.
Performance Comparison
To provide a clear benchmark, the anticipated properties of this compound are compared with widely used materials in OLEDs:
-
Tris(8-hydroxyquinolinato)aluminum (Alq3): A classic electron transport and emitting material.[1][2]
-
1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene (TPBi): A common electron transport and hole-blocking material.[3][4]
-
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP): A standard host material for phosphorescent emitters.[5][6]
-
Tris(4-carbazoyl-9-ylphenyl)amine (TCTA): A widely used hole-transport and phosphorescent host material.[7][8]
As an Electron Transport Material (ETM)
The primary role of an ETM is to facilitate the efficient transport of electrons from the cathode to the emissive layer. Key performance indicators include electron mobility and appropriate energy level alignment.
Table 1: Comparison of Electron Transport Materials
| Material | LUMO (eV) | HOMO (eV) | Electron Mobility (cm²/Vs) | Key Advantages |
| This compound (Expected) | ~ -3.0 to -3.2 | ~ -6.0 to -6.3 | Moderate | Good thermal stability, potentially deep LUMO for efficient electron injection. |
| Alq3 | ~ -2.8 to -3.0 | ~ -5.7 to -5.9 | ~ 10⁻⁵ to 10⁻⁶ | Good electron transport and emissive properties, stable.[1][2] |
| TPBi | ~ -2.7 | ~ -6.2 | ~ 10⁻⁵ to 10⁻⁸ | Excellent electron transport and hole-blocking capabilities.[3][4] |
As a Host Material in Phosphorescent OLEDs (PhOLEDs)
A host material in a PhOLED should possess a high triplet energy to efficiently confine the triplet excitons of the phosphorescent dopant. Bipolar charge transport properties are also desirable for a balanced recombination zone.
Table 2: Comparison of Host Materials
| Material | Triplet Energy (eV) | HOMO (eV) | LUMO (eV) | Key Advantages |
| This compound (Expected) | ~ 2.5 - 2.7 | ~ -6.0 to -6.3 | ~ -3.0 to -3.2 | Potentially suitable for green and red phosphors, good thermal stability. |
| CBP | ~ 2.6 | ~ -5.9 | ~ -2.4 | High triplet energy, good hole transport.[5][6] |
| TCTA | ~ 2.8 | ~ -5.7 | ~ -2.4 | High triplet energy, good hole transport and injection.[7][8] |
Experimental Protocols
OLED Fabrication Workflow
Caption: General workflow for the fabrication and characterization of a multilayer OLED device.
Key Experimental Steps:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then treated with oxygen plasma to improve the work function and enhance hole injection.
-
Organic Layer Deposition: The organic layers are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The deposition rates and thicknesses are monitored using a quartz crystal microbalance.
-
Hole Transport Layer (HTL): e.g., 40 nm of TCTA.
-
Emissive Layer (EML): Co-evaporation of a host material (e.g., CBP) and a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) at a specific doping concentration (e.g., 6-10 wt%).
-
Electron Transport Layer (ETL): Deposition of the material under investigation, such as this compound, with a typical thickness of 20-40 nm.
-
Electron Injection Layer (EIL): A thin layer (e.g., 1 nm) of an alkali metal halide like lithium fluoride (LiF) is deposited to facilitate electron injection.
-
-
Cathode Deposition: A metal cathode (e.g., 100 nm of aluminum) is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: The completed device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence spectra are recorded with a spectrometer. From this data, key performance metrics such as external quantum efficiency (EQE), current efficiency, and power efficiency are calculated.
Signaling Pathway for Exciton Formation and Light Emission in an OLED
Caption: Simplified mechanism of exciton formation and light emission in a multilayer OLED.
Conclusion
While direct experimental data for this compound in organic devices remains elusive in publicly available literature, its chemical structure suggests potential as an electron-transporting or host material. The presence of electron-withdrawing chlorine atoms is anticipated to lower the LUMO energy level, which could be beneficial for electron injection from the cathode. However, this may also impact the triplet energy, making it potentially more suitable for green or red phosphorescent emitters rather than blue ones.
Further experimental investigation is required to fully elucidate the performance of this compound and validate its utility in high-performance organic electronic devices. Researchers are encouraged to use the provided comparative data and experimental framework as a starting point for their own investigations into this and other novel fluorenone derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Hole-transporting side-chain polystyrenes based on TCTA with tuned glass transition and optimized electronic properties - RSC Advances (RSC Publishing) DOI:10.1039/C5RA12963J [pubs.rsc.org]
- 8. ossila.com [ossila.com]
spectroscopic data comparison of 1,8-Dichloro-9H-fluoren-9-one from different sources
A Note on Data Availability: A comprehensive search of publicly available chemical databases and scientific literature did not yield specific, verifiable experimental spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for 1,8-Dichloro-9H-fluoren-9-one from multiple distinct sources. This guide will, therefore, provide a framework for such a comparison, utilizing data from the parent compound, 9H-fluorenone, as a reference point and outlining the standard methodologies for data acquisition and analysis. This approach is intended to equip researchers, scientists, and drug development professionals with the necessary tools to perform a comparative analysis once such data becomes available.
Introduction to Spectroscopic Analysis
Spectroscopic techniques are fundamental in the structural elucidation and purity assessment of chemical compounds. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a detailed picture of its atomic connectivity and molecular weight. Comparing data from different batches or suppliers is crucial for ensuring consistency and quality in research and development.
Comparative Spectroscopic Data
While specific data for this compound is not available for a direct comparison, the following table provides a template for how such data would be presented. For illustrative purposes, data for the parent compound, 9H-fluorenone, is included.
| Spectroscopic Technique | Parameter | Expected Data for this compound (Predicted) | Reference Data: 9H-fluorenone |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons expected in the range of 7.0-8.0 ppm. The symmetry of the molecule would lead to a specific splitting pattern. | ~7.27-7.65 ppm |
| Integration | Integration of proton signals should correspond to the number of protons in each unique chemical environment. | Corresponds to 8 aromatic protons | |
| Coupling Constants (J) | Coupling constants will reveal the connectivity of adjacent protons. | ||
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons expected between 120-150 ppm. The carbonyl carbon (C=O) would be significantly downfield (>190 ppm). | Aromatic carbons ~120-145 ppm; Carbonyl carbon ~194 ppm |
| Mass Spectrometry | Molecular Ion Peak (m/z) | [M]+ at ~248 g/mol , with characteristic isotopic pattern for two chlorine atoms ([M+2]+ and [M+4]+ peaks). | [M]+ at 180.06 g/mol |
| Fragmentation Pattern | Fragmentation would likely involve the loss of CO and Cl radicals. | Loss of CO (m/z 152) |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of spectroscopic data.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer. Key parameters include the number of scans (e.g., 16 or 32), relaxation delay (e.g., 1-2 seconds), and spectral width.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay are often required. Proton decoupling is used to simplify the spectrum.
3.2. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule, providing a characteristic fragmentation pattern. Electrospray Ionization (ESI) may also be used, particularly with LC-MS.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Workflow for Spectroscopic Data Comparison
The following diagram illustrates a logical workflow for comparing spectroscopic data from different sources.
Caption: Workflow for the comparison of spectroscopic data from two different sources.
Conclusion
While a direct comparison of experimental data for this compound is not currently possible due to the lack of publicly available spectra, this guide provides a robust framework for researchers to conduct such an analysis. By following standardized experimental protocols and a logical comparison workflow, scientists can confidently assess the quality and consistency of their chemical samples. The predicted spectroscopic features, based on the structure of the molecule and data from related compounds, offer a valuable reference for future experimental work. Researchers who synthesize or procure this compound are encouraged to publish their analytical data to contribute to the collective body of scientific knowledge.
A Comparative Guide to Computational and Experimental Data for 1,8-Dichloro-9H-fluoren-9-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational and experimental approaches to determining the physicochemical and spectroscopic properties of 1,8-Dichloro-9H-fluoren-9-one. While this specific dichlorinated fluorenone isomer is cataloged under CAS number 18458-03-2, a comprehensive search of publicly available scientific literature and databases reveals a notable absence of experimentally determined properties.
Therefore, this guide will present a standardized experimental protocol for the characterization of a novel synthesized compound like this compound. In parallel, it will detail a robust computational methodology, based on Density Functional Theory (DFT), which is a common theoretical approach for predicting the properties of such molecules. The direct comparison of these two data sources is a cornerstone of modern chemical research, where computational chemistry increasingly complements and guides experimental work.
Data Presentation: A Comparative Framework
The following table outlines the key properties for a comprehensive characterization of this compound. In the absence of published experimental data, the "Experimental Data" column remains to be populated upon synthesis and analysis. The "Computational Data" column indicates the properties that can be predicted using the computational protocol described in this guide.
| Property | Experimental Data | Computational Data (Predicted) |
| Physicochemical Properties | ||
| Melting Point (°C) | Not Available | Not Directly Calculated (requires simulation) |
| Boiling Point (°C) | Not Available | Not Directly Calculated (requires simulation) |
| Solubility | Not Available | Solvation Free Energy (kcal/mol) |
| Spectroscopic Properties | ||
| ¹H NMR | ||
| Chemical Shifts (ppm) | Not Available | Calculated Chemical Shifts (ppm) |
| Coupling Constants (Hz) | Not Available | Calculated Coupling Constants (Hz) |
| ¹³C NMR | ||
| Chemical Shifts (ppm) | Not Available | Calculated Chemical Shifts (ppm) |
| Infrared (IR) Spectroscopy | ||
| Vibrational Frequencies (cm⁻¹) | Not Available | Calculated Vibrational Frequencies (cm⁻¹) |
| UV-Vis Spectroscopy | ||
| λmax (nm) | Not Available | Calculated Electronic Transitions (nm) |
Experimental Protocols
Should this compound be synthesized, the following standard experimental procedures would be employed for its thorough characterization.
Synthesis
The synthesis of this compound would likely proceed through the oxidation of the corresponding 1,8-dichlorofluorene. A common method for the oxidation of fluorenes to fluorenones is the use of an oxidizing agent such as potassium dichromate in acetic acid or through aerobic oxidation catalyzed by a base.
Physicochemical Property Determination
-
Melting Point: The melting point would be determined using a standard melting point apparatus. The sample is heated slowly, and the temperature range over which the solid melts is recorded. A sharp melting point is indicative of a pure compound.
-
Solubility: The solubility would be qualitatively assessed in a range of common laboratory solvents (e.g., water, ethanol, acetone, chloroform, hexane) at room temperature.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) to identify characteristic functional group vibrations, particularly the carbonyl (C=O) stretch.
-
UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum would be recorded using a UV-Vis spectrophotometer. The sample would be dissolved in a suitable solvent (e.g., ethanol, acetonitrile, or cyclohexane) to determine the wavelengths of maximum absorbance (λmax).
Computational Protocol
Computational modeling, primarily using Density Functional Theory (DFT), provides a powerful tool for predicting the properties of molecules like this compound. The following protocol outlines a standard approach.
Molecular Modeling and Geometry Optimization
The 3D structure of this compound would be built using molecular modeling software. A geometry optimization would then be performed using a DFT method, such as the B3LYP functional, with a suitable basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy conformation of the molecule.
Property Calculations
-
NMR Spectra Prediction: Following geometry optimization, the NMR chemical shifts (¹H and ¹³C) would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory. The calculated shielding tensors are then converted to chemical shifts relative to a reference compound (e.g., TMS).
-
IR Spectrum Prediction: Vibrational frequency calculations would be performed on the optimized geometry. This provides the theoretical IR spectrum, showing the frequencies and intensities of the vibrational modes.
-
UV-Vis Spectrum Prediction: Time-dependent DFT (TD-DFT) calculations would be used to predict the electronic absorption spectrum. This method calculates the energies of the electronic transitions, which correspond to the absorption peaks in the UV-Vis spectrum.
Mandatory Visualization
The following diagram illustrates the synergistic workflow between experimental and computational chemistry for the characterization of a molecule like this compound.
Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 1,8-Dichloro-9H-fluoren-9-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is a cornerstone of progress. This guide provides a comparative analysis of two distinct synthetic pathways to 1,8-Dichloro-9H-fluoren-9-one, a crucial intermediate in various research applications. By presenting detailed experimental protocols, quantitative data, and clear visual representations of the synthetic workflows, this document aims to facilitate an informed selection of the most suitable method based on efficiency, yield, and reaction conditions.
At a Glance: Comparing Synthetic Routes
Two primary strategies for the synthesis of this compound are presented: the direct oxidation of 1,8-dichloro-9H-fluorene and the intramolecular Friedel-Crafts cyclization of 2-carboxy-2',6'-dichlorobiphenyl. The following table summarizes the key performance indicators for each route, offering a clear comparison of their efficiencies.
| Parameter | Route 1: Oxidation of 1,8-dichloro-9H-fluorene | Route 2: Intramolecular Friedel-Crafts Cyclization |
| Starting Material | 1,8-dichloro-9H-fluorene | 2-carboxy-2',6'-dichlorobiphenyl |
| Key Reagents | Potassium hydroxide, Air (Oxygen) | Thionyl chloride, Aluminum chloride |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (CH2Cl2) |
| Reaction Time | 1 - 8 hours | Not specified |
| Reaction Temperature | Room temperature | Not specified |
| Yield | 98-99%[1] | Not specified |
| Purity | 99-99.5%[1] | Not specified |
Visualizing the Synthetic Pathways
To further elucidate the distinct approaches, the following diagrams, generated using the DOT language, illustrate the experimental workflows for each synthetic route.
Caption: Comparative workflow of the two main synthetic routes to this compound.
Detailed Experimental Protocols
Route 1: Oxidation of 1,8-dichloro-9H-fluorene
This route offers a highly efficient and environmentally friendly approach to the target molecule, utilizing readily available reagents and mild reaction conditions.
Synthesis of the Starting Material: 1,8-dichloro-9H-fluorene
Oxidation Protocol
The following protocol is a general method for the air oxidation of fluorene compounds, which has been reported to produce high yields and purity for halogenated derivatives.[1][2]
-
Dissolution: Dissolve the 1,8-dichloro-9H-fluorene in tetrahydrofuran (THF). The recommended weight ratio of the fluorene compound to THF is 1:4 to 1:6.[1]
-
Addition of Base: Add potassium hydroxide (KOH) to the solution. The molar ratio of the fluorene compound to KOH should be between 1:0.5 and 1:2.5.[1]
-
Reaction: Stir the mixture at room temperature under normal pressure, allowing for air oxidation. The reaction time typically ranges from 1 to 8 hours.[1]
-
Work-up: After the reaction is complete, as monitored by an appropriate method (e.g., TLC), filter the reaction mixture.
-
Purification: Distill the filtrate to remove the THF solvent. The resulting solid is then washed with water and dried to yield the this compound. The reported yield for similar compounds is 98-99%, with a purity of 99-99.5%.[1]
Route 2: Intramolecular Friedel-Crafts Cyclization of 2-carboxy-2',6'-dichlorobiphenyl
This classical approach involves the formation of the central five-membered ring through an intramolecular electrophilic aromatic substitution.
Synthesis of the Starting Material: 2-carboxy-2',6'-dichlorobiphenyl
The synthesis of this precursor is a critical step. A potential method involves the Ullmann condensation, a copper-catalyzed reaction that couples two aryl halides. In this case, it would involve the coupling of two appropriately substituted benzene derivatives to form the biphenyl backbone.
Cyclization Protocol
While a specific, detailed protocol with quantitative data for the cyclization of 2-carboxy-2',6'-dichlorobiphenyl to this compound was not found in the searched literature, the general procedure for an intramolecular Friedel-Crafts acylation is as follows:
-
Acyl Chloride Formation: The carboxylic acid is first converted to the more reactive acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).
-
Friedel-Crafts Cyclization: The resulting acyl chloride is then subjected to intramolecular Friedel-Crafts acylation. A strong Lewis acid, such as aluminum chloride (AlCl₃), is used as a catalyst to promote the electrophilic attack of the acyl group onto the adjacent aromatic ring, leading to the formation of the fluorenone ring system. The reaction is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).
-
Work-up and Purification: The reaction is quenched by the addition of water or dilute acid. The organic product is then extracted, washed, dried, and purified, typically by recrystallization or column chromatography.
Conclusion
Based on the available information, the oxidation of 1,8-dichloro-9H-fluorene (Route 1) appears to be a more efficient and environmentally benign method for the synthesis of this compound. It boasts a very high reported yield and purity under mild, ambient conditions. However, the overall efficiency of this route is dependent on a reliable and high-yielding synthesis of the 1,8-dichloro-9H-fluorene precursor.
The intramolecular Friedel-Crafts cyclization (Route 2) is a well-established and powerful method for the formation of cyclic ketones. While it offers a direct approach to the fluorenone core, the lack of specific quantitative data for this particular substrate makes a direct efficiency comparison challenging. The multi-step nature of synthesizing the required biphenyl precursor might also impact the overall yield and efficiency.
For researchers aiming for high yields and a greener synthetic approach, optimizing the synthesis of 1,8-dichloro-9H-fluorene followed by its direct oxidation is likely the most promising strategy. Further investigation into specific protocols and optimization of the Friedel-Crafts cyclization route would be necessary to fully assess its competitiveness.
References
Safety Operating Guide
Standard Operating Procedure: Disposal of 1,8-Dichloro-9H-fluoren-9-one
This document provides a comprehensive guide for the safe handling and proper disposal of 1,8-Dichloro-9H-fluoren-9-one, ensuring the safety of laboratory personnel and environmental protection. This procedure is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a chemical that requires careful handling due to its potential health and environmental hazards. It is known to cause serious eye irritation and is toxic to aquatic life with long-lasting effects.[1][2] The full toxicological properties of this substance have not been fully investigated.[3]
1.1 Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] | To prevent eye contact, as the chemical causes serious eye irritation.[1] |
| Skin Protection | Wear impervious, flame-resistant clothing and appropriate chemical-resistant gloves (e.g., Nitrile rubber).[2][4] | To prevent skin contact and irritation.[3] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded, irritation is experienced, or dust is generated.[4] | To prevent inhalation of dust particles which can cause respiratory tract irritation.[3] |
1.2 Handling and Storage
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4]
-
Avoid the generation and accumulation of dust.[1][3][5] This substance is combustible and can form explosive mixtures with air upon intense heating.[1]
-
Store the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][3][5]
Spill Management Protocol
In the event of a spill, follow these procedures immediately to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate spill area. Ensure the area is well-ventilated to disperse any airborne dust.[1]
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Contain the Spill: Prevent the spill from spreading. Cover drains to avoid the substance entering the sewer system, as it is toxic to aquatic life.[1][6]
-
Collect the Material: Carefully sweep or scoop the solid material into a suitable, labeled container for hazardous waste disposal. Avoid actions that could generate dust.[5]
-
Decontaminate the Area: Clean the affected area thoroughly.
-
Dispose of Contaminated Materials: All materials used for cleanup (e.g., wipes, absorbent pads, contaminated PPE) must be placed in the hazardous waste container for proper disposal.
Waste Collection and Storage
All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.
-
Waste Containers: Use only designated, compatible, and properly labeled hazardous waste containers. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound".
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area. Keep containers tightly closed when not in use.
Proper Disposal Procedure
The disposal of this compound must be conducted in compliance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]
-
Segregate Waste: Ensure that waste containing this compound is not mixed with other incompatible waste streams.
-
Engage a Licensed Disposal Company: The disposal must be handled by a licensed and approved hazardous waste disposal company.[6] Provide the company with the Safety Data Sheet (SDS) for this compound.
-
Disposal Method: The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to manage hazardous combustion byproducts like carbon oxides.[1][4][5]
-
Transportation: For transportation purposes, this material is classified as an environmentally hazardous substance (UN3077).[2][6] Ensure all shipping and transport regulations are followed.
-
Documentation: Maintain all records related to the disposal of the hazardous waste, including manifests from the disposal company.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 1,8-Dichloro-9H-fluoren-9-one
Disclaimer: A specific Safety Data Sheet (SDS) for 1,8-Dichloro-9H-fluoren-9-one was not located. The following guidance is based on the available safety data for the parent compound, 9-Fluorenone, and general safety principles for handling chlorinated organic compounds. It is imperative to treat this compound with a higher degree of caution than its non-chlorinated analog due to the potential for increased toxicity and different chemical reactivity associated with chlorinated compounds.
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the data for 9-Fluorenone, this compound is anticipated to be a yellow, odorless, solid powder. The primary hazards associated with the parent compound are serious eye irritation and long-term toxicity to aquatic life.[1][2][3] The presence of chlorine atoms may introduce additional hazards, and it is prudent to handle this compound with care, assuming it may cause skin irritation and may be harmful if inhaled or ingested.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][2][4] |
| Skin Protection | Wear nitrile rubber gloves and a lab coat.[3] Ensure gloves are inspected before use and disposed of properly after handling. Change contaminated clothing immediately.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[3] If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates may be necessary. |
Safe Handling and Operational Plan
A systematic approach is crucial to minimize exposure and ensure safety during the handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as specified in Table 1.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize dust inhalation.
-
Use a spatula for transferring the solid. Avoid scooping techniques that could generate dust.
-
Close the container tightly immediately after use.
-
-
Experimental Use:
-
Handle all solutions and suspensions of the compound within the fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
In case of accidental contact, follow the first aid measures outlined in Table 2.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Properly label and store any unused material in a designated, well-ventilated, and cool, dry place.[3]
-
Remove and dispose of gloves and any other contaminated disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling the compound.[1][2]
-
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower.[2] Wash the affected area with soap and plenty of water. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste from experiments in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain, as the parent compound is toxic to aquatic life.[1][2]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed container in accordance with institutional and local regulations.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Workflow and Logical Relationships
The following diagram illustrates the essential workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
